3-Ethyl-3-hexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7-8(9,5-2)6-3/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDLTOTUHMHNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208409 | |
| Record name | 3-Ethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-76-2 | |
| Record name | 3-Ethyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-3-hexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethyl-3-hexanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP5DX5CP9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-hexanol is a tertiary alcohol with significance as a synthetic intermediate and a reference compound in various chemical and analytical studies. Its structural simplicity belies a range of physicochemical properties that are critical for its application in research and development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and characterization.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are compiled from various authenticated sources and provide a baseline for its characterization and use in experimental settings.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-ethylhexan-3-ol[1] |
| CAS Number | 597-76-2[1][2] |
| Molecular Formula | C₈H₁₈O[1][2] |
| Molecular Weight | 130.23 g/mol [1] |
| InChI | InChI=1S/C8H18O/c1-4-7-8(9,5-2)6-3/h9H,4-7H2,1-3H3[1][2] |
| InChIKey | WNDLTOTUHMHNOC-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CCCC(CC)(CC)O[1] |
| Synonyms | 1,1-Diethyl-1-butanol, this compound, 3-ethylhexan-3-ol[2] |
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow clear liquid (est.)[3] |
| Boiling Point | 160.0 °C at 760.00 mm Hg[3] |
| Vapor Pressure | 0.854 mmHg at 25.00 °C (est.)[3] |
| Flash Point | 141.0 °F (60.6 °C) (est.)[3] |
| logP (o/w) | 2.622 (est.)[3] |
| Solubility | Soluble in alcohol.[3] Water solubility: 1485 mg/L at 25 °C (est.)[3] |
Experimental Protocols
This section details generalized experimental protocols for the synthesis and characterization of this compound. These methodologies are based on standard laboratory practices for compounds of this nature.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a versatile method for the formation of alcohols. For the synthesis of a tertiary alcohol such as this compound, a Grignard reagent is reacted with a ketone.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
Applications in Drug Development
While not a therapeutic agent itself, this compound can serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its role is primarily that of a synthetic intermediate. Additionally, as a well-characterized small molecule, it can be used as a reference standard in analytical methods developed for drug discovery and quality control processes.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized protocols for its synthesis and characterization. The data and workflows presented herein are intended to support researchers and professionals in the effective and safe utilization of this compound in their scientific endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Ethyl-3-hexanol (CAS: 597-76-2)
Abstract
This document provides a comprehensive technical overview of this compound (CAS Number: 597-76-2), a tertiary alcohol. It details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and known applications. Safety and toxicological information are also summarized. This guide is intended to serve as a foundational resource for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] It is a branched-chain alcohol, and its properties are influenced by the tertiary nature of the hydroxyl group.[2] While it has applications in the fragrance and flavor industry, its utility also extends to its use as a solvent and a precursor in the synthesis of other chemicals like plasticizers.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Identifiers | ||
| IUPAC Name | 3-ethylhexan-3-ol | [4][5] |
| Synonyms | 1,1-Diethyl-1-butanol, Diethylpropylcarbinol | [3][5][6] |
| CAS Number | 597-76-2 | [4][5] |
| Molecular Formula | C₈H₁₈O | [2][4] |
| Molecular Weight | 130.23 g/mol | [2][4] |
| InChIKey | WNDLTOTUHMHNOC-UHFFFAOYSA-N | [2] |
| Physical Properties | ||
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point | 160.0 - 160.1 °C (@ 760 mmHg) | [1][3][7] |
| Melting Point | -61.15 °C (estimate) | [3][7] |
| Density | 0.823 - 0.834 g/mL | [3][6] |
| Flash Point | 60.6 °C (141.0 °F) TCC | [1][3] |
| Refractive Index | 1.425 - 1.427 | [3][6][7] |
| Vapor Pressure | 0.854 mmHg (@ 25.00 °C, est.) | [1] |
| Solubility | ||
| Water Solubility | 1485 mg/L (@ 25 °C, est.) | [1] |
| Other Solvents | Soluble in alcohol | [1] |
| Partition Coefficient | ||
| logP (o/w) | 2.33760 - 2.622 (estimate) | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Data is available across several common analytical techniques.
Table 2: Summary of Available Spectroscopic Data
| Technique | Data Availability and Source |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available.[8][9][10] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Gas-Phase IR spectra are available from sources like NIST.[4][11] |
| Nuclear Magnetic Resonance (NMR) | ¹³C NMR spectral information is referenced in databases such as PubChem.[4] |
Synthesis and Experimental Protocols
The most common and direct method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.
Experimental Protocol: Grignard Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 3-hexanone (B147009) and an ethyl-based Grignard reagent (e.g., ethylmagnesium bromide).
Objective: To synthesize this compound via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl bromide
-
3-Hexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, and drying tube (e.g., with CaCl₂)
-
Stirring apparatus
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
Place magnesium turnings in the round-bottom flask under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Add a small portion of anhydrous diethyl ether.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated if bubbling or cloudiness appears. Gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted, resulting in a cloudy grey solution of ethylmagnesium bromide.
-
-
Reaction with Ketone:
-
Dissolve 3-hexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 3-hexanone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
-
Work-up and Quenching:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.
-
Separate the layers. Extract the aqueous layer with additional portions of diethyl ether to recover any dissolved product.
-
Combine all organic extracts.
-
-
Purification:
-
Dry the combined organic layer over an anhydrous drying agent like MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Applications
The primary applications of this compound are based on its physical and chemical properties.
-
Fragrances and Flavors: It is used in the formulation of perfumes, cosmetics, and some food products due to its characteristic fruity odor.[3]
-
Solvent: Its structure and solubility characteristics make it a useful solvent in various industrial applications, including paints and coatings.[2]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as plasticizers and lubricants.[2]
Based on available literature, this compound is not currently identified as a compound with direct applications in drug development or as a modulator of specific biological signaling pathways. Its relevance to drug development professionals may lie in its use as a solvent or a starting material for the synthesis of more complex molecules.
Biological Activity and Toxicology
Information on the specific biological activity of this compound is limited. Toxicological data is primarily available from safety assessments. A qualitative assessment of the related compound 2-ethylhexanol indicates it has low acute toxicity, is readily biodegradable, and does not persist in the environment.[12]
Safety and Hazard Information
This compound is classified with the following GHS hazard statements:
Precautionary Statements:
Standard precautionary measures should be taken when handling this compound.
-
P261: Avoid breathing mist, gas, or vapors.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or a fume hood.[14]
Conclusion
This compound is a well-characterized tertiary alcohol with established physicochemical properties and defined synthesis routes. Its primary utility is found in the chemical industry as a fragrance component, solvent, and synthetic precursor. For the drug development community, its value is likely as a building block or solvent rather than as an active pharmacological agent, as there is currently no significant evidence of its involvement in biological signaling pathways. The provided data serves as a comprehensive starting point for any research or development activities involving this compound.
References
- 1. This compound, 597-76-2 [thegoodscentscompany.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. This compound | 597-76-2 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 11. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 12. santos.com [santos.com]
- 13. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide: 3-Ethyl-3-hexanol (C8H18O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-3-hexanol, a tertiary alcohol with the molecular formula C8H18O. The document details its physicochemical properties, synthesis methodologies, key applications, toxicological profile, and spectroscopic data. All quantitative information is presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis via the Grignard reaction are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's synthesis and handling.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [2][3][4] |
| Molecular Weight | 130.23 g/mol | [2][3][4][5] |
| CAS Number | 597-76-2 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 160-161 °C at 760 mmHg | [1][5] |
| Melting Point | -61.15 °C (estimate) | [5][6] |
| Density | 0.823 - 0.834 g/cm³ | [6][7] |
| Refractive Index | 1.425 - 1.427 | [6][7] |
| Solubility in water | 1485 mg/L at 25 °C (estimated) | [1] |
| Solubility in other solvents | Soluble in alcohol | [1] |
| Vapor Pressure | 0.854 mmHg at 25 °C (estimated) | [1] |
| Flash Point | 60.6 °C (141.0 °F) (estimated) | [1][6] |
| logP (o/w) | 2.622 (estimated) | [1] |
Synthesis of this compound
The primary and most versatile method for the synthesis of this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group of a ketone.
Grignard Reaction Pathways
There are two main retrosynthetic disconnections for this compound, leading to two viable Grignard synthesis routes:
-
Route A: Reaction of propylmagnesium bromide with 3-pentanone (B124093).
-
Route B: Reaction of ethylmagnesium bromide with 3-hexanone.
The following diagram illustrates the general Grignard synthesis pathway for this compound.
Caption: General Grignard synthesis pathway for this compound.
Detailed Experimental Protocol (Route A)
This protocol details the synthesis of this compound from 1-bromopropane (B46711) and 3-pentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromopropane
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Round-bottom flasks
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-pentanone in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for the synthesis and purification.
Applications of this compound
This compound has several applications across different industries, primarily owing to its chemical structure and physical properties.
-
Flavor and Fragrance Industry: It is reported to be a flavor component in muscadine grapes and wines.[3] However, some sources advise against its use in fragrance applications. This discrepancy may be due to purity requirements, concentration limits, or specific regulatory considerations. It is described as having a fruity odor and taste.[1]
-
Solvent: Due to its excellent solubility in various organic solvents, it is utilized as a solvent in industries such as paints and coatings.[2]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including plasticizers and lubricants.[2] Its unique branched structure makes it a valuable building block in organic synthesis.
Toxicological Profile and Safety
The safe handling of this compound requires an understanding of its toxicological profile and adherence to appropriate safety protocols.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:
| Hazard Class | Hazard Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |
Data sourced from multiple safety data sheets.
Safety and Handling
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2960-2870 | C-H stretch (alkane) |
| ~1460 and ~1380 | C-H bend (alkane) |
| ~1150 | C-O stretch (tertiary alcohol) |
Spectra available from the NIST Chemistry WebBook.[7]
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 130 | Molecular ion (M⁺) |
| 101 | [M - C₂H₅]⁺ |
| 73 | [M - C₄H₉]⁺ |
Mass spectrum data is available from the NIST Chemistry WebBook.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound. While publicly available, detailed interpreted spectra with assigned chemical shifts are limited, the expected signals are as follows:
¹H NMR:
-
A singlet for the hydroxyl proton (-OH).
-
Multiplets for the methylene (B1212753) protons (-CH₂-) of the ethyl and propyl groups.
-
Triplets for the methyl protons (-CH₃) of the ethyl and propyl groups.
¹³C NMR:
-
A signal for the quaternary carbon bonded to the hydroxyl group.
-
Signals for the methylene carbons.
-
Signals for the methyl carbons.
Reference spectra for similar compounds can be found in various chemical databases.
Conclusion
This compound is a versatile tertiary alcohol with established applications in various industries. Its synthesis via the Grignard reaction is a well-understood and adaptable process. A thorough understanding of its physicochemical properties, synthesis, and safety precautions is essential for its effective and safe use in research and development. This guide provides a foundational repository of technical information to support professionals working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 5. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
3-Ethyl-3-hexanol IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-hexanol, systematically known as 3-ethylhexan-3-ol according to IUPAC nomenclature, is a tertiary alcohol. Its branched structure imparts specific physical and chemical properties that make it a subject of interest in various chemical syntheses. This technical guide provides an in-depth overview of its nomenclature, chemical properties, and a detailed protocol for its laboratory synthesis.
Nomenclature and Synonyms
The standardized name for this compound is 3-ethylhexan-3-ol. However, it is also known by several other names in the literature and commercial contexts.
Synonyms:
-
diethylpropylcarbinol
-
diethylpropylmethanol
-
3-Hexanol, 3-ethyl-[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₈O | [2] | |
| Molecular Weight | 130.23 | g/mol | [3] |
| CAS Registry Number | 597-76-2 | [2] | |
| Appearance | Colorless to pale yellow clear liquid | [4] | |
| Boiling Point | 159 - 160 | °C | [4][5] |
| Density | 0.834 | g/mL | [5] |
| Flash Point | 60.60 | °C | [4] |
| Water Solubility | 1485 | mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 2.622 | [4] | |
| Refractive Index | 1.425 | [5] | |
| Vapor Pressure | 0.854 | mmHg at 25 °C (estimated) | [4] |
Synthesis of this compound via Grignard Reaction
This compound, being a tertiary alcohol, can be effectively synthesized in the laboratory using a Grignard reaction. This method involves the reaction of a Grignard reagent with a suitable ketone. Two primary retrosynthetic pathways can be envisioned for its preparation.
Synthesis Pathways
The synthesis of this compound can be achieved through two main Grignard reaction routes:
-
Route A: Reaction of ethylmagnesium bromide with 3-pentanone (B124093).
-
Route B: Reaction of propylmagnesium bromide with 3-pentanone.
The following diagram illustrates the logical workflow of the Grignard synthesis of this compound.
Caption: Workflow for the Grignard Synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Ethylmagnesium Bromide and 3-Pentanone
This protocol details the laboratory-scale synthesis of this compound. Safety Precaution: Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with 3-Pentanone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-pentanone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel.
-
Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by distillation.
-
The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
References
Spectroscopic Profile of 3-Ethyl-3-hexanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-3-hexanol (CAS No. 597-76-2), a tertiary alcohol with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | m | 6H | -CH₂- (ethyl & propyl) |
| ~1.25 | s | 1H | -OH |
| ~0.90 | t | 9H | -CH₃ (ethyl & propyl) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75 | C (quaternary) | C-OH |
| ~30 | CH₂ | -CH₂- (ethyl) |
| ~25 | CH₂ | -CH₂- (propyl) |
| ~14 | CH₃ | -CH₃ (propyl) |
| ~8 | CH₃ | -CH₃ (ethyl) |
Note: The NMR data presented is based on typical chemical shifts for tertiary alcohols of similar structure. Precise experimental values may vary based on solvent and instrument conditions.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorptions for an alcohol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H stretch |
| ~2960, ~2930, ~2870 | Strong | C-H stretch (alkane) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1140 | Strong | C-O stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by the following major fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 101 | 100 | [M - C₂H₅]⁺ |
| 87 | High | [M - C₃H₇]⁺ |
| 59 | High | [C₃H₇O]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR, key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy: FTIR spectra are commonly obtained using a Fourier Transform Infrared spectrometer. For a liquid sample like this compound, the analysis can be performed neat (without solvent) by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated by their mass-to-charge ratio by the mass analyzer and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.
Caption: Workflow of spectroscopic techniques for structural analysis.
An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Ethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the retrosynthetic analysis for the synthesis of the tertiary alcohol, 3-Ethyl-3-hexanol. The core of this analysis focuses on the strategic application of the Grignard reaction, a fundamental carbon-carbon bond-forming methodology in organic synthesis. This document outlines the primary disconnection approaches, details the forward synthesis, presents a comprehensive experimental protocol, and includes relevant quantitative and spectroscopic data for the characterization of the target molecule. The logical pathways of the retrosynthesis and the reaction mechanism are illustrated through detailed diagrams.
Introduction
This compound is a tertiary alcohol with applications in various chemical industries. Its synthesis serves as an excellent case study for illustrating the principles of retrosynthetic analysis, a powerful strategy for devising synthetic routes to target molecules. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For a tertiary alcohol like this compound, the most logical and widely employed synthetic strategy involves the nucleophilic addition of an organometallic reagent to a ketone, most commonly through a Grignard reaction.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals two primary disconnection pathways centered around the carbon-carbon bonds attached to the hydroxyl-bearing carbon. Both pathways identify a ketone and a Grignard reagent as the key synthons.
-
Disconnection A: Breaking the bond between the tertiary carbon and one of the ethyl groups.
-
Disconnection B: Breaking the bond between the tertiary carbon and the propyl group.
These disconnections lead to two distinct sets of readily available starting materials, offering flexibility in the synthetic design based on the availability and cost of the precursors.
Caption: Retrosynthetic analysis of this compound showing two disconnection approaches.
Forward Synthesis Pathways
Based on the retrosynthetic analysis, two primary synthetic routes are proposed for the preparation of this compound. Both routes utilize the Grignard reaction, a robust and versatile method for the formation of alcohols.
Route A: The reaction of 3-hexanone with ethylmagnesium bromide. Route B: The reaction of 3-pentanone with propylmagnesium bromide.
Both routes are expected to produce the desired tertiary alcohol in good yield. A typical student laboratory synthesis of a tertiary alcohol using a Grignard reaction reports yields of approximately 50%.[1]
Caption: Forward synthesis pathways for this compound via the Grignard reaction.
Reaction Mechanism
The Grignard reaction proceeds through the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, which stabilizes the Grignard reagent. The mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.
Caption: General mechanism of the Grignard addition to a ketone.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction, adapted from a general procedure for the synthesis of tertiary alcohols.[1]
5.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| Magnesium turnings | --- |
| Bromoethane (B45996) | --- |
| 3-Hexanone | Anhydrous |
| Diethyl ether | Anhydrous |
| Hydrochloric acid | 6 M |
| Saturated sodium chloride solution | Brine |
| Anhydrous sodium sulfate | --- |
| Round-bottom flask (100 mL) | --- |
| Claisen adapter | --- |
| Separatory funnel | --- |
| Reflux condenser | --- |
| Magnetic stirrer and stir bar | --- |
| Heating mantle | --- |
| Distillation apparatus | --- |
5.2. Procedure
Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
Place magnesium turnings (2.43 g, 0.1 mol) in the 100 mL round-bottom flask.
-
Add a magnetic stir bar to the flask.
-
Assemble the Claisen adapter, separatory funnel, and reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
In the separatory funnel, prepare a solution of bromoethane (10.9 g, 0.1 mol) in 30 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate, as evidenced by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Hexanone
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-hexanone (11.42 g, 0.1 mol) in 20 mL of anhydrous diethyl ether in the separatory funnel.
-
Add the 3-hexanone solution dropwise to the cold, stirring Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of 6 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with 30 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 161-163 °C.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 g/mol | |
| Boiling Point | 161-163 °C | |
| Density | 0.829 g/mL at 25 °C | |
| IR Spectrum (gas phase) | NIST | |
| ν (O-H) | ~3640 cm⁻¹ (sharp) | |
| ν (C-H) | ~2870-2970 cm⁻¹ (strong) | |
| Mass Spectrum (m/z) | NIST | |
| 101 | [M-C₂H₅]⁺ | |
| 73 | [M-C₄H₉]⁺ | |
| 59 | [C₃H₇O]⁺ |
Conclusion
The retrosynthetic analysis of this compound effectively demonstrates the power of this logical approach in designing efficient synthetic routes. The Grignard reaction stands out as the most practical and versatile method for the synthesis of this tertiary alcohol, offering two viable pathways from common starting materials. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation and identification of this compound.
References
An In-depth Technical Guide to the Core Reactions of Tertiary Alcohols in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key reactions of tertiary alcohols, a pivotal functional group in organic synthesis and drug development. This document details the mechanistic pathways, experimental protocols, and quantitative data associated with the oxidation, dehydration, nucleophilic substitution, and esterification of tertiary alcohols. The information is presented to be a valuable resource for researchers and scientists engaged in synthetic chemistry and the development of novel therapeutics.
Oxidation of Tertiary Alcohols
Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates the use of strong oxidizing agents and forcing conditions.
Oxidation with Fenton's Reagent
Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, generates highly reactive hydroxyl radicals that can oxidize tertiary alcohols. The reaction typically proceeds via a radical mechanism, leading to C-C bond cleavage and the formation of smaller carbonyl compounds.
Experimental Protocol: Oxidation of 2-Methyl-2-propanol with Fenton's Reagent
-
Materials: 2-Methyl-2-propanol (tert-butyl alcohol), Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), 30% hydrogen peroxide (H₂O₂), deionized water, diethyl ether, anhydrous magnesium sulfate, gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a catalytic amount of Iron(II) sulfate heptahydrate in deionized water.
-
Add 2-methyl-2-propanol to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Extract the reaction mixture with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution.
-
Analyze the product mixture by GC-MS to identify the oxidation products, which may include acetone (B3395972) and other cleavage products.
-
Oxidation of Adamantane (B196018) Derivatives
Bridgehead tertiary alcohols, such as 1-adamantanol (B105290), can be oxidized under specific conditions. For example, oxidation of adamantane with a strong oxidant like concentrated sulfuric acid can lead to the formation of adamantanone through a series of steps involving the tertiary alcohol as an intermediate[1].
Experimental Protocol: Oxidation of Adamantane to Adamantanone [1]
-
Materials: Adamantane, concentrated sulfuric acid, water, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
In a flask, dissolve adamantane in concentrated sulfuric acid.
-
Heat the mixture to facilitate the initial oxidation to 1-adamantanol.
-
The 1-adamantanol is then dehydrated in the acidic medium to form the 1-adamantanyl cation.
-
A 1,2-hydride shift leads to the more stable 2-adamantanyl cation.
-
Reaction with water forms 2-adamantanol.
-
Further oxidation of the secondary alcohol, 2-adamantanol, yields adamantanone.
-
Carefully pour the reaction mixture over ice and extract the product with diethyl ether.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to isolate the crude adamantanone. Further purification can be achieved by chromatography or sublimation.
-
Dehydration of Tertiary Alcohols (E1 Elimination)
The acid-catalyzed dehydration of tertiary alcohols is a classic example of an E1 elimination reaction, proceeding through a stable tertiary carbocation intermediate to form an alkene. This reaction is generally facile and occurs under milder conditions compared to the dehydration of primary and secondary alcohols[2][3].
Mechanism of E1 Dehydration
The E1 mechanism for the dehydration of a tertiary alcohol involves three key steps:
-
Protonation of the hydroxyl group: The alcohol acts as a Lewis base, and its hydroxyl group is protonated by a strong acid to form a good leaving group, an alkyloxonium ion.
-
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.
-
Deprotonation to form the alkene: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a π-bond and yielding the alkene product.
When multiple alkene isomers can be formed, the reaction generally follows Zaitsev's rule, with the most substituted (and therefore most stable) alkene being the major product.
References
A Technical Guide to 3-Ethyl-3-hexanol: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Ethyl-3-hexanol, a tertiary alcohol of interest in various chemical and pharmaceutical research settings. This document details its commercial availability from various suppliers, outlines key quantitative data, and provides a detailed, representative protocol for its synthesis via the Grignard reaction. Furthermore, it includes a methodology for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and visual diagrams to elucidate the synthetic pathways.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various grades of purity and quantities. Below is a summary of prominent suppliers and their offerings.
| Supplier | Product Name/Number (Example) | Purity | Available Quantities | CAS Number |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98% (B20859.06) | ≥97.5% to 98% | 5 g | 597-76-2 |
| Fisher Scientific | This compound, 98%, Thermo Scientific Chemicals | 98% | 5 g | 597-76-2 |
| Sigma-Aldrich (distributor for BLD Pharmatech) | This compound (BL3H9BB32E1B) | 95% | - | 597-76-2 |
| Santa Cruz Biotechnology, Inc. | This compound (sc-268630) | - | - | 597-76-2 |
| Parchem | This compound | - | Bulk, FCL/TL, Pallet, Drum, R&D/Pilot | 597-76-2 |
| ChemicalBook | This compound | Varies (e.g., 99%+) | Varies (e.g., kg) | 597-76-2 |
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented below. These values are essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |
| CAS Number | 597-76-2 | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 160 °C at 760 mmHg | --INVALID-LINK-- |
| Refractive Index | 1.4295-1.4335 @ 20°C | --INVALID-LINK-- |
| Purity (Assay by GC) | Typically ≥95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis of this compound via Grignard Reaction
The most common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone or an ester. Two plausible synthetic routes are outlined below.
Synthetic Pathways
Detailed Experimental Protocol (Representative)
The following protocol describes the synthesis of this compound from 3-hexanone and ethylmagnesium bromide. This is a representative procedure and should be adapted and optimized as necessary.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
3-Hexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere to exclude moisture.
-
Place magnesium turnings in the three-necked flask.
-
Add a small volume of anhydrous diethyl ether or THF, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromoethane in anhydrous ether/THF.
-
Add a small amount of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 3-Hexanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-hexanone in anhydrous ether/THF and add this solution to the dropping funnel.
-
Add the 3-hexanone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the synthesized this compound and the identity of any byproducts can be determined using GC-MS.
Experimental Workflow
A Comprehensive Technical Review of 3-Ethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current research on 3-Ethyl-3-hexanol, a tertiary alcohol with potential applications in various scientific fields. This document consolidates available data on its chemical and physical properties, synthesis, and spectroscopic characterization. While specific biological data for this compound is limited in publicly accessible literature, this guide also touches upon the general characteristics of tertiary alcohols to provide a predictive context for its potential biological behavior.
Chemical and Physical Properties
This compound is a colorless liquid. The following tables summarize its key quantitative physical and chemical properties based on available data.
Table 1: Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C8H18O | - |
| Molecular Weight | 130.23 | g/mol |
| Boiling Point | 160 | °C at 760 mmHg |
| Density | ~0.83 | g/cm³ |
| Flash Point | 60.6 | °C |
| Water Solubility | 1485 | mg/L at 25 °C (estimated) |
| logP (o/w) | 2.622 | (estimated) |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Data | Reference |
| Mass Spectrum | National Institute of Standards and Technology (NIST) |
| Infrared (IR) Spectrum | National Institute of Standards and Technology (NIST) |
| 1H NMR Spectrum | ChemicalBook |
Synthesis of this compound
The primary method for synthesizing this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone.
Experimental Protocol: Grignard Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of tertiary alcohols.
Materials:
-
Propylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Addition: In the dropping funnel, place a solution of 3-pentanone in anhydrous diethyl ether. Slowly add this solution to a stirred solution of propylmagnesium bromide in anhydrous diethyl ether in the reaction flask, maintaining the temperature with an ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with diethyl ether. Combine all organic extracts.
-
Washing: Wash the combined organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Diagram 1: Grignard Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction.
Biological Activity and Toxicology
General Toxicology:
-
Irritation: this compound is classified as a skin and eye irritant[1]. It may also cause respiratory irritation.
-
Acute Toxicity: Data on acute oral, dermal, and inhalation toxicity for this compound is largely unavailable. For a related compound, 2-ethyl-1-hexanol, repeated exposure studies in rodents showed liver effects, though these are not considered directly relevant to humans. Developmental toxicity was not observed in animals exposed to 2-ethyl-1-hexanol.
Metabolism:
Tertiary alcohols are generally more resistant to oxidation in biological systems compared to primary and secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. This suggests that this compound may have a different metabolic profile compared to its primary and secondary isomers.
Signaling Pathways:
There is no information available in the scientific literature regarding the interaction of this compound with any specific signaling pathways. Research in this area is required to understand its potential pharmacological or toxicological effects at a molecular level.
Diagram 2: General Workflow for In Vitro Toxicity Assessment
Caption: A potential workflow for assessing the in vitro toxicity of this compound.
Conclusion and Future Directions
This compound is a readily synthesizable tertiary alcohol with well-defined chemical and physical properties. While its application in the fragrance industry is noted, its biological effects remain largely unexplored. The lack of data on its toxicology, metabolism, and interaction with biological pathways presents a significant knowledge gap.
Future research should focus on:
-
Detailed Toxicological Profiling: Conducting comprehensive in vitro and in vivo studies to determine its acute and chronic toxicity.
-
Metabolic Studies: Investigating its metabolic fate in relevant biological systems to understand its biotransformation and potential for bioaccumulation.
-
Pharmacological Screening: Exploring its potential biological activities and interactions with cellular targets and signaling pathways to identify any therapeutic or adverse effects.
This foundational knowledge is crucial for any future consideration of this compound in drug development or other biomedical applications.
References
The Strategic Role of Tertiary Alcohols in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Abstract
In the multifaceted challenge of drug design, the hydroxyl group is a powerful tool for optimizing a molecule's physicochemical and pharmacokinetic properties. However, primary and secondary alcohols often introduce metabolic liabilities, primarily through oxidation and glucuronidation, limiting their utility. This guide explores the strategic incorporation of the tertiary alcohol moiety as a robust solution to these challenges. By being resistant to oxidation and sterically hindered towards conjugation, tertiary alcohols offer a unique combination of improved metabolic stability while retaining the favorable hydrogen-bonding and solubility characteristics of a hydroxyl group. This paper details the physicochemical properties, metabolic profile, and synthetic strategies related to tertiary alcohols, supported by quantitative data, detailed experimental protocols, and a case study of the FDA-approved drug, Atazanavir.
Introduction: The Hydroxyl Group Dilemma
Medicinal chemists are tasked with the simultaneous optimization of multiple molecular properties to achieve a desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] The introduction of a hydroxyl (-OH) group is a common strategy to decrease lipophilicity, enhance aqueous solubility, and mitigate hERG inhibition—all generally favorable modifications in drug discovery.[2] However, this functional group is not without its drawbacks. Primary (1°) and secondary (2°) alcohols are often metabolic "soft spots," susceptible to Phase I oxidation by cytochrome P450 enzymes and Phase II conjugation, primarily glucuronidation.[2] This rapid metabolism can lead to high clearance, low bioavailability, and short half-lives.
The tertiary alcohol (3° ROH) emerges as a valuable structural motif that retains the benefits of a hydroxyl group while minimizing its metabolic drawbacks.[2] The carbon atom bearing the hydroxyl group in a tertiary alcohol is bonded to three other carbon atoms, making it impossible to be oxidized via C-H abstraction mechanisms that degrade primary and secondary alcohols.[2] Furthermore, the steric bulk provided by the three geminal alkyl groups can significantly hinder the approach of enzymes like UDP-glucuronosyltransferase (UGT), slowing the rate of glucuronidation.[2]
Comparative Physicochemical Properties
The introduction of a tertiary alcohol impacts several key physicochemical properties relevant to a molecule's "drug-likeness."
-
Solubility and Polarity: The hydroxyl group, regardless of its classification, can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), significantly increasing polarity and aqueous solubility compared to a simple alkyl or aryl group.[3] This makes the tertiary alcohol a useful functional group for improving the solubility of poorly soluble lead compounds.
-
Lipophilicity (LogP): Adding any hydroxyl group decreases lipophilicity (lowers the LogP value). While the effect is context-dependent, the H-to-OH transformation is one of the most effective ways to decrease lipophilicity.[2]
-
Acidity (pKa): Alcohols are very weak acids. In aqueous solution, the acidity of alcohols generally decreases with increasing substitution. This is due to a combination of inductive effects from electron-donating alkyl groups and differential solvation of the resulting alkoxide conjugate base.[4][5] Steric hindrance around the tertiary alkoxide makes it less effectively solvated and stabilized by water compared to a primary alkoxide, rendering the parent tertiary alcohol less acidic.[4]
Data Presentation: Comparative Properties of Alcohols
The following tables summarize the key differences in physicochemical and metabolic properties between primary, secondary, and tertiary alcohols.
| Property | Primary Alcohol (e.g., Ethanol) | Secondary Alcohol (e.g., Isopropanol) | Tertiary Alcohol (e.g., tert-Butanol) | Rationale / Citation |
| pKa (in water) | ~16 | ~17 | ~19 | Increasing alkyl substitution is electron-donating, destabilizing the conjugate base. Steric hindrance also reduces solvation and stabilization of the conjugate base.[3][6] |
| Boiling Point | Higher | Intermediate | Lower | Steric hindrance in tertiary alcohols reduces the effectiveness of intermolecular hydrogen bonding, leading to lower boiling points compared to less branched isomers.[3] |
| Susceptibility to Oxidation | High (oxidizes to aldehydes, then carboxylic acids) | Moderate (oxidizes to ketones) | Resistant | No hydrogen atom is present on the carbinol carbon of a tertiary alcohol, preventing oxidation.[2] |
| Rate of Glucuronidation | High | Moderate | Low | Steric hindrance around the hydroxyl group impedes access by UGT enzymes.[2] |
Metabolic Stability: The Core Advantage
The primary strategic advantage of incorporating a tertiary alcohol is the significant enhancement of metabolic stability.
-
Resistance to Oxidation: Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, typically oxidize primary and secondary alcohols to aldehydes/ketones and carboxylic acids. Tertiary alcohols are inherently resistant to these oxidative pathways because they lack a hydrogen atom on the carbinol carbon. This "metabolic blocking" is a key strategy used by medicinal chemists to improve a drug's half-life.
-
Reduced Glucuronidation: Phase II glucuronidation is a major clearance pathway for many drugs. The bulky nature of the tertiary alcohol sterically shields the hydroxyl group, making it a poorer substrate for UGT enzymes compared to the more accessible primary and secondary alcohols.[2] This leads to a slower rate of formation of the highly polar glucuronide conjugate and thus, lower clearance.
Role in Drug Design and Case Study: Atazanavir
The tertiary alcohol moiety is a key structural feature in numerous FDA-approved drugs. A prominent example is Atazanavir (Reyataz) , an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[7][8]
The chemical structure of Atazanavir features a critical tertiary alcohol.[9][10] This group is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the HIV-1 protease.[8] The hydroxyl group forms a crucial hydrogen bond interaction with the catalytic aspartate residues (Asp25/Asp25') in the active site of the enzyme, contributing significantly to its potent inhibitory activity.[11][12]
Crucially, the use of a tertiary alcohol instead of a secondary alcohol (found in earlier protease inhibitors) provides enhanced metabolic stability. This resistance to metabolism contributes to Atazanavir's longer plasma half-life, which allows for once-daily dosing—a significant advantage for patient adherence in long-term HIV therapy.[8]
Approved Drugs Containing a Tertiary Alcohol Moiety
| Drug Name | Therapeutic Class | Role of Tertiary Alcohol |
| Atazanavir | Antiretroviral (HIV Protease Inhibitor) | Mimics tetrahedral transition state; enhances metabolic stability for once-daily dosing.[8] |
| Ezetimibe | Cholesterol Absorption Inhibitor | The tertiary alcohol in its active glucuronide metabolite is crucial for activity. |
| Finasteride | 5-alpha-reductase inhibitor | A key component of the steroid scaffold, contributing to binding and metabolic profile. |
| Vardenafil | PDE5 Inhibitor | Part of the core structure, influencing binding and pharmacokinetic properties. |
| Tolterodine | Muscarinic Receptor Antagonist | Contributes to the molecule's pharmacophore and metabolic profile. |
Visualizations: Workflows and Pathways
Logical Relationship: Alcohol Properties in Drug Design
Experimental Workflow: Improving Metabolic Stability
Signaling Pathway: Atazanavir Inhibition of HIV-1 Protease
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the synthesis of 2-phenyl-2-propanol (B165765) from acetophenone (B1666503) and methylmagnesium bromide, a common method for creating tertiary alcohols.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)
-
Magnetic stirrer and stir bar
Methodology:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small portion of anhydrous ether via a syringe.
-
In a dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous ether.
-
Add a small amount of the methyl iodide solution to the magnesium. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has initiated.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide/iodide).
-
-
Reaction with Ketone:
-
Dissolve acetophenone (1.0 eq) in anhydrous ether in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This hydrolyzes the magnesium alkoxide salt and dissolves magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude tertiary alcohol.
-
The product can be further purified by distillation or column chromatography if necessary.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Positive control compound (e.g., a rapidly metabolized drug like Verapamil)
-
Ice-cold acetonitrile (B52724) containing an internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Thaw the HLM on ice.
-
Prepare the incubation mixture by combining phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer to an intermediate concentration. The final concentration in the incubation is typically 1 µM.
-
-
Incubation Procedure:
-
Add the HLM to the incubation mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-warm this mixture at 37°C for 5-10 minutes.
-
To initiate the reaction, add the working solution of the test compound to the pre-warmed HLM/cofactor mixture. This is time point T=0.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with the internal standard.
-
Include a negative control (without the NADPH regenerating system) for the final time point to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (k / [protein concentration]) * 1000 .
-
Conclusion
The tertiary alcohol is a highly valuable functional group in the medicinal chemist's toolbox. It provides a reliable method for introducing a polar, hydrogen-bonding moiety while simultaneously blocking common sites of metabolic oxidation and reducing susceptibility to conjugative clearance. By offering a superior metabolic stability profile compared to primary and secondary alcohols, its incorporation can directly lead to improved pharmacokinetic properties, such as longer half-life and increased oral bioavailability. The successful application of this motif in numerous approved drugs, such as Atazanavir, underscores its strategic importance in the rational design of durable and effective therapeutic agents. A thorough understanding of its synthesis, properties, and impact on ADMET is therefore essential for modern drug discovery professionals.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. askfilo.com [askfilo.com]
- 7. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Atazanavir - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Atazanavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-hexanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the boiling and melting points of 3-Ethyl-3-hexanol, including detailed experimental protocols for their determination.
Physicochemical Data of this compound
The accurate determination of physical properties such as boiling and melting points is fundamental in the identification, purification, and characterization of chemical compounds. This compound, a tertiary alcohol, possesses distinct thermal properties that are critical for its application and handling in a laboratory setting.
| Property | Value | Conditions |
| Boiling Point | 160.0 - 160.1 °C | @ 760 mmHg[1][2][3] |
| Melting Point | -61.15 °C | (estimated)[2][3] |
Experimental Protocols for Determination of Physicochemical Properties
The following sections detail standardized laboratory procedures for the determination of the boiling and melting points of alcohols like this compound.
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with this compound.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, which should be filled with mineral oil to a level above the side-arm. The sample should be positioned in the main body of the tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[4]
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[5] Record this temperature.
-
Verification: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a consistent reading.
While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid alcohols and is included for completeness in physicochemical characterization. The low estimated melting point of this compound would necessitate a cryostat for experimental determination.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of the solid compound
Procedure:
-
Sample Preparation: Ensure the compound is crystalline and dry. Introduce a small amount of the powdered solid into the open end of a capillary tube. The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it down a long glass tube.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.[6]
-
Accurate Measurement: For a new sample, set the apparatus to heat rapidly to a temperature about 15-20 °C below the estimated melting point. Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.[7]
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[8] A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.[8]
Logical Workflow Visualization
The following diagram illustrates the decision-making process for selecting a boiling point determination method based on sample availability.
Caption: Workflow for selecting a boiling point determination method.
References
- 1. This compound, 597-76-2 [thegoodscentscompany.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 597-76-2 [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols for the Grignard Synthesis of 3-Ethyl-3-hexanol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of the tertiary alcohol, 3-ethyl-3-hexanol, through the reaction of ethylmagnesium bromide with 3-pentanone (B124093). Ethylmagnesium bromide, the Grignard reagent, is prepared in situ from the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent. The nucleophilic ethyl group of the Grignard reagent then attacks the electrophilic carbonyl carbon of 3-pentanone. Subsequent acidic workup yields the desired this compound. This application note provides a comprehensive, step-by-step procedure suitable for researchers, scientists, and professionals in drug development.
Reaction Scheme
The overall synthesis involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by hydrolysis.
Stage 1: Formation of Ethylmagnesium Bromide EtBr + Mg → EtMgBr
Stage 2: Reaction with 3-Pentanone and Workup
- EtMgBr + (CH₃CH₂)₂CO → (CH₃CH₂)₃COMgBr
- (CH₃CH₂)₃COMgBr + H₃O⁺ → (CH₃CH₂)₃COH + Mg(OH)Br
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | 24.31 | 1.58 g | 0.065 mol | Must be dry and activated. |
| Bromoethane (Ethyl bromide) | 108.97 | 7.08 g (4.9 mL) | 0.065 mol | Anhydrous. |
| 3-Pentanone (Diethyl ketone) | 86.13 | 5.17 g (6.4 mL) | 0.060 mol | Anhydrous. |
| Anhydrous diethyl ether (Et₂O) | 74.12 | ~ 60 mL | - | Reaction solvent. Must be completely dry. |
| Iodine | 253.81 | 1-2 small crystals | - | For activating magnesium. |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | 53.49 | ~ 50 mL | - | For quenching the reaction. |
| Diethyl ether (Et₂O) | 74.12 | ~ 40 mL | - | For extraction. |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) | 120.37 / 142.04 | As needed | - | For drying the organic layer. |
| Boiling chips | - | 2-3 | - | For distillation. |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (50 mL)
-
Glass stopper
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Drying tube (filled with CaCl₂)
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Distillation apparatus (simple or fractional)
-
Ice bath
-
Heat gun
Experimental Protocol
Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, a 50 mL pressure-equalizing dropping funnel in one side neck, and a glass stopper in the other. Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
Drying Glassware: All glassware must be scrupulously dried before use. This can be achieved by heating the assembled apparatus with a heat gun under a flow of inert gas (nitrogen or argon) or by oven-drying the individual components and assembling them while hot, allowing them to cool in a desiccator or under an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings (1.58 g, 0.065 mol) and a couple of small iodine crystals into the reaction flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This process helps to activate the surface of the magnesium. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromoethane (7.08 g, 0.065 mol) in 20 mL of anhydrous diethyl ether.
-
Initiation of Reaction: Add approximately 5 mL of the bromoethane solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the ether. If the reaction does not start, gentle warming with a warm water bath or crushing a piece of magnesium with a dry glass rod may be necessary.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with an ice bath. After the addition is complete, add an additional 10 mL of anhydrous diethyl ether through the dropping funnel to rinse any remaining bromoethane into the flask. Continue to stir the mixture for another 15-30 minutes to ensure complete reaction of the magnesium. The resulting solution of ethylmagnesium bromide will be cloudy and greyish.
Part 2: Synthesis of this compound
-
Preparation of Ketone Solution: While the Grignard reagent is being prepared, dissolve 3-pentanone (5.17 g, 0.060 mol) in 15 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.
-
Reaction with Ketone: Cool the flask containing the ethylmagnesium bromide in an ice bath. Slowly add the 3-pentanone solution dropwise from the dropping funnel with continuous stirring. Control the rate of addition to maintain a gentle reflux. A white precipitate (the magnesium alkoxide salt) will form.
-
Completion of Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add about 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide salt. This is an exothermic process, and hydrogen gas may be evolved if any unreacted magnesium remains. Ensure adequate ventilation.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. The mixture will separate into two layers. If a significant amount of solid is present, add more water and/or dilute acid to dissolve it. Rinse the reaction flask with about 20 mL of diethyl ether and add this to the separatory funnel. Shake the funnel, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic (ether) layer. Extract the aqueous layer twice more with 10 mL portions of diethyl ether to recover any dissolved product. Combine all the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove most of the dissolved water. Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Crude Product: Filter the dried organic solution to remove the drying agent. Remove the diethyl ether solvent using a rotary evaporator. The remaining liquid is the crude this compound.
Part 4: Purification by Distillation
-
Distillation Setup: Assemble a simple or fractional distillation apparatus. Transfer the crude product to the distillation flask and add a few boiling chips.
-
Distillation: Heat the flask gently. Collect the fraction that boils in the range of 158-162 °C. This is the purified this compound.
-
Characterization: The purity of the final product can be assessed by techniques such as Gas Chromatography (GC), and its identity can be confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
| Parameter | Value |
| Reactants | |
| Mass of Magnesium | 1.58 g |
| Moles of Magnesium | 0.065 mol |
| Volume of Bromoethane | 4.9 mL |
| Mass of Bromoethane | 7.08 g |
| Moles of Bromoethane | 0.065 mol |
| Volume of 3-Pentanone | 6.4 mL |
| Mass of 3-Pentanone | 5.17 g |
| Moles of 3-Pentanone (Limiting Reagent) | 0.060 mol |
| Product | |
| Theoretical Yield of this compound | 7.81 g |
| Boiling Point of this compound | 158-162 °C |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be calculated based on actual yield |
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Flammability: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or sparks in the laboratory. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice bath should always be on hand to control the reaction rate.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.
-
Quenching: The quenching step can be vigorous, especially if there is unreacted magnesium. Add the quenching solution slowly and with caution in an ice bath.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Application Note: Synthesis of 3-Ethyl-3-hexanol via Grignard Reaction
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler starting materials. This application note provides a detailed protocol for the synthesis of the tertiary alcohol, 3-ethyl-3-hexanol, through the nucleophilic addition of a Grignard reagent, propylmagnesium bromide, to 3-pentanone (B124093).[1][2][3] Propylmagnesium bromide is formed in situ from the reaction of 1-bromopropane (B46711) with magnesium metal.[4] The subsequent reaction with 3-pentanone, followed by an acidic workup, yields the desired tertiary alcohol.[5][6] This method is widely applicable in medicinal chemistry and drug development for the synthesis of various alcohol derivatives. The entire process must be conducted under anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by water.[7][8]
Reaction Scheme
Step 1: Formation of the Grignard Reagent CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr (1-bromopropane) + (Magnesium) → (Propylmagnesium bromide)
Step 2: Nucleophilic Addition and Hydrolysis CH₃CH₂CH₂MgBr + (CH₃CH₂)₂CO → (CH₃CH₂CH₂)C(OMgBr)(CH₂CH₃)₂ (Propylmagnesium bromide) + (3-Pentanone) → (Alkoxide intermediate)
(CH₃CH₂CH₂)C(OMgBr)(CH₂CH₃)₂ + H₃O⁺ → (CH₃CH₂CH₂)C(OH)(CH₂CH₃)₂ + Mg(OH)Br (Alkoxide intermediate) + (Acidic workup) → (this compound) + (Magnesium salts)
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 1-Bromopropane | C₃H₇Br | 123.00 | 3.0 mL (4.0 g, 32.5 mmol) | ≥99% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | 0.87 g (36.0 mmol) | ≥99.5% | Sigma-Aldrich |
| 3-Pentanone | C₅H₁₀O | 86.13 | 3.1 mL (2.5 g, 29.0 mmol) | ≥99% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | ≥99.7% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 small crystal | Sigma-Aldrich | |
| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | VWR | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | VWR | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | VWR |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol
Part 1: Preparation of the Grignard Reagent (Propylmagnesium Bromide)
-
Glassware Preparation: All glassware must be meticulously dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[7]
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a drying tube containing CaCl₂), and a dropping funnel is assembled.
-
Initiation: Place the magnesium turnings (0.87 g, 36.0 mmol) and a small crystal of iodine into the flask.[9] The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromopropane (3.0 mL, 32.5 mmol) in 15 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 2-3 mL of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[9] Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[10] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brownish color.[9]
Part 2: Synthesis of this compound
-
Cooling: Cool the flask containing the freshly prepared propylmagnesium bromide to 0°C using an ice bath.
-
Ketone Addition: Dissolve 3-pentanone (3.1 mL, 29.0 mmol) in 10 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M HCl dropwise to quench the reaction and dissolve the magnesium salts.[10] This step is exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.[9]
-
Washing: Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 161-163°C.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Theoretical Yield (g) |
| 1-Bromopropane | C₃H₇Br | 123.00 | 0.0325 | - |
| 3-Pentanone | C₅H₁₀O | 86.13 | 0.0290 | - |
| This compound | C₈H₁₈O | 130.23 | 0.0290 | 3.78 |
Table 2: Expected Product Characterization
| Property | Expected Value |
| Appearance | Colorless liquid |
| Boiling Point | 161-163 °C |
| Molar Mass | 130.23 g/mol |
| Density | ~0.83 g/cm³ |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This protocol details a reliable method for the synthesis of this compound using a Grignard reaction. The successful execution of this procedure is highly dependent on maintaining anhydrous conditions throughout the formation and reaction of the Grignard reagent. The described workup and purification steps are essential for obtaining a high-purity product. This synthesis is a versatile example of the Grignard reaction's utility in constructing tertiary alcohols, which are valuable intermediates in various fields of chemical research and development.
References
- 1. chegg.com [chegg.com]
- 2. homework.study.com [homework.study.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Solved 1.Show reaction for the treatment of 3-pentanone with | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. datapdf.com [datapdf.com]
Application Notes and Protocols: 3-Ethyl-3-hexanol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethyl-3-hexanol, a tertiary alcohol, presents a unique combination of physical and chemical properties that suggest its potential, albeit underexplored, as a solvent in specific organic reactions. While direct literature evidence for its use as a primary solvent in common named reactions is scarce, its characteristics—such as a relatively high boiling point, moderate polarity, and steric hindrance around the hydroxyl group—provide a basis for its consideration in specialized applications. This document provides an overview of its properties, inferred potential applications in Grignard, Wittig, and Friedel-Crafts reactions, and general experimental protocols.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for evaluating its suitability as a solvent.
| Property | Value | References |
| Molecular Formula | C₈H₁₈O | [1][2][3][4] |
| Molecular Weight | 130.23 g/mol | [1][2][3][4] |
| Boiling Point | 160 °C @ 760 mmHg | [5][6] |
| Density | 0.823 - 0.834 g/mL | [5] |
| Flash Point | 60.6 °C | [5][6] |
| Water Solubility | 1485 mg/L @ 25 °C (estimated) | [6] |
| logP (o/w) | 2.622 (estimated) | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
Potential Applications in Organic Synthesis
Based on its properties as a tertiary alcohol, this compound's utility as a solvent can be inferred for several key reaction types. The primary advantage of a tertiary alcohol as a solvent is its resistance to oxidation and its steric bulk, which can influence reaction selectivity.
Grignard Reactions
Inferred Utility: Ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are the standard solvents for Grignard reactions due to their ability to solvate the magnesium center, their non-acidic nature, and their relatively low reactivity. While alcohols are generally incompatible with Grignard reagents due to their acidic proton, a sterically hindered tertiary alcohol like this compound might find niche applications. It could potentially be used as a co-solvent in specific cases or in reactions where a controlled proton source is needed in a subsequent step. However, its use as the primary solvent for the formation of the Grignard reagent is not advisable.
General Protocol for a Grignard Reaction (using an ether solvent, with considerations for potential co-solvents):
Objective: To perform a Grignard reaction for the formation of a tertiary alcohol.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Carbonyl compound (aldehyde or ketone)
-
Anhydrous diethyl ether or THF
-
This compound (as a potential co-solvent for solubility enhancement if needed, use with caution)
-
Iodine crystal (as an activator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and heat).
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the carbonyl compound in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Workflow for Grignard Reagent Formation and Reaction:
Caption: General workflow for a Grignard reaction.
Wittig Reaction
Inferred Utility: The Wittig reaction is typically carried out in aprotic solvents such as THF, DMSO, or DMF. The presence of an alcohol can interfere with the strong bases (like n-butyllithium or sodium hydride) used to generate the ylide. However, for stabilized ylides that can be formed with weaker bases, or in variations of the Wittig reaction that are less sensitive to protic solvents, this compound could potentially be used, especially if the reactants have poor solubility in common aprotic solvents. Its high boiling point would also be advantageous for reactions requiring elevated temperatures.
General Protocol for a Wittig Reaction (using an aprotic solvent):
Objective: To synthesize an alkene from a carbonyl compound and a phosphonium (B103445) ylide.
Materials:
-
Alkyl halide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Aldehyde or ketone
-
Anhydrous aprotic solvent (e.g., THF, DMSO)
-
Round-bottom flask, dropping funnel, syringe, magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in the anhydrous solvent.
-
Add the alkyl halide and stir the mixture, which may require heating, to form the phosphonium salt.
-
Isolate the phosphonium salt or use it in situ.
-
Suspend the phosphonium salt in the anhydrous solvent and cool the mixture in an ice or dry ice/acetone bath.
-
Slowly add a strong base to generate the ylide (a color change is often observed).
-
Add the aldehyde or ketone dissolved in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Quench the reaction (e.g., with water or a saturated solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
-
Purify the alkene product by distillation or chromatography.
Logical Flow of the Wittig Reaction:
Caption: Key steps in the Wittig reaction.
Friedel-Crafts Reactions
Inferred Utility: Friedel-Crafts reactions are catalyzed by strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids. Alcohols can react with Lewis acids, forming complexes that may deactivate the catalyst. Therefore, this compound would generally be an unsuitable solvent. However, in certain Brønsted acid-catalyzed Friedel-Crafts alkylations, a tertiary alcohol can serve as the alkylating agent itself. In such a scenario, using an excess of this compound could potentially act as both the reactant and the solvent.
General Protocol for a Friedel-Crafts Alkylation with a Tertiary Alcohol:
Objective: To alkylate an aromatic ring using a tertiary alcohol as the alkylating agent.
Materials:
-
Aromatic compound (e.g., benzene, toluene)
-
This compound (as the alkylating agent and potentially the solvent)
-
Strong Brønsted acid (e.g., sulfuric acid, triflic acid)
-
Inert solvent (e.g., nitromethane, or excess aromatic compound)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
To a stirred solution of the aromatic compound in a suitable solvent (or neat), add the strong acid catalyst at a low temperature (e.g., 0 °C).
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to proceed at the chosen temperature for several hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction by pouring it over ice-water.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with a dilute base (e.g., NaHCO₃ solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Conceptual Pathway for Friedel-Crafts Alkylation:
Caption: Friedel-Crafts alkylation using a tertiary alcohol.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While not a conventional solvent for mainstream organic reactions, this compound's unique properties as a sterically hindered, high-boiling tertiary alcohol suggest its potential in specialized applications where its inertness to oxidation and its physical properties can be leveraged. The protocols provided herein are general and should be adapted based on the specific requirements of the reaction being considered. Further research is warranted to fully explore the scope of this compound as a solvent in modern organic synthesis.
References
Application Notes and Protocols: 3-Ethyl-3-hexanol as a Precursor for Plasticizers and Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Ethyl-3-hexanol derivatives as plasticizers for polyvinyl chloride (PVC) and as high-performance lubricants. The protocols outlined below are based on established esterification methods and performance evaluation techniques, adapted for the unique properties of this compound.
Introduction
This compound, a tertiary octyl alcohol, serves as a valuable precursor for the synthesis of various esters with potential applications in the polymer and lubricant industries. Its branched structure can impart desirable properties such as increased flexibility and low-temperature fluidity to the final products. This document details the synthesis of two representative esters, Di-(3-ethyl-3-hexyl) Phthalate (B1215562) (DEHP-3) as a plasticizer and 3-Ethyl-3-hexyl Adipate as a lubricant base oil, along with protocols for their evaluation.
Section 1: Di-(3-ethyl-3-hexyl) Phthalate (DEHP-3) as a PVC Plasticizer
Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of PVC.[1] The branched nature of the 3-ethyl-3-hexyl group in DEHP-3 is expected to provide good plasticizing efficiency.
Synthesis of Di-(3-ethyl-3-hexyl) Phthalate (DEHP-3)
The synthesis of DEHP-3 is achieved through a Fischer esterification reaction between phthalic anhydride (B1165640) and this compound.[1]
Experimental Protocol: Synthesis of DEHP-3
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add phthalic anhydride (1.0 mol), this compound (2.5 mol, excess), and p-toluenesulfonic acid (0.02 mol) as a catalyst. Toluene (200 mL) is added as an azeotropic solvent to facilitate water removal.
-
Reaction: The mixture is heated to reflux (approximately 120-140 °C) with vigorous stirring. The reaction progress is monitored by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (1.0 mol) has been collected.
-
Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and then with brine (2 x 100 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Di-(3-ethyl-3-hexyl) Phthalate.
Caption: Synthesis workflow for Di-(3-ethyl-3-hexyl) Phthalate.
Performance Evaluation of DEHP-3 in PVC
The performance of a plasticizer is evaluated by measuring the mechanical properties of the plasticized PVC.[2][3][4]
Experimental Protocol: PVC Formulation and Testing
-
Compounding: Prepare PVC blends by mixing PVC resin (100 parts by weight), DEHP-3 (50 parts by weight), and a thermal stabilizer (e.g., a mixed metal soap, 2 parts by weight) in a two-roll mill at 160-170 °C for 5-10 minutes until a homogeneous sheet is formed. A control sample using a commercial plasticizer like Di(2-ethylhexyl) phthalate (DEHP) should be prepared for comparison.
-
Molding: The compounded sheets are then compression molded into standard test specimens (e.g., dumbbell shapes for tensile testing) at 170-180 °C under pressure.
-
Mechanical Testing: Perform tensile tests on the molded specimens according to ASTM D638 to determine tensile strength, elongation at break, and 100% modulus.
-
Hardness: Measure the Shore A hardness of the plasticized PVC samples according to ASTM D2240.
-
Migration Resistance: Evaluate the resistance of the plasticizer to migration by immersing weighed samples in a solvent (e.g., hexane) for a specified time and temperature, then reweighing to determine the weight loss, as described in ASTM D1239.
Illustrative Performance Data of DEHP-3 in PVC
The following table summarizes hypothetical performance data for DEHP-3 in PVC compared to a standard commercial plasticizer, DEHP. This data is based on expected trends for branched-chain phthalates.
| Property | Test Method | Unplasticized PVC | PVC + DEHP (50 phr) | PVC + DEHP-3 (50 phr) |
| Tensile Strength (MPa) | ASTM D638 | 50 - 60 | 20 - 25 | 18 - 23 |
| Elongation at Break (%) | ASTM D638 | 2 - 5 | 250 - 350 | 280 - 380 |
| 100% Modulus (MPa) | ASTM D638 | - | 10 - 15 | 8 - 13 |
| Shore A Hardness | ASTM D2240 | 95 - 100 | 80 - 85 | 78 - 83 |
| Migration Loss (%, in Hexane) | ASTM D1239 | - | 3 - 5 | 2 - 4 |
Section 2: 3-Ethyl-3-hexyl Adipate as a Lubricant Base Oil
Esters of dicarboxylic acids are widely used as synthetic lubricants due to their excellent viscosity-temperature characteristics, low volatility, and good thermal stability.[5][6] The branched structure of 3-Ethyl-3-hexyl Adipate is anticipated to provide a low pour point and a high viscosity index.
Synthesis of 3-Ethyl-3-hexyl Adipate
The synthesis follows a similar Fischer esterification procedure as described for DEHP-3, using adipic acid as the dicarboxylic acid.
Experimental Protocol: Synthesis of 3-Ethyl-3-hexyl Adipate
-
Reaction Setup: In a setup identical to the DEHP-3 synthesis, combine adipic acid (1.0 mol), this compound (2.5 mol), and sulfuric acid (0.02 mol) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 140-160 °C) and remove the water azeotropically with toluene.
-
Work-up: Neutralize the cooled reaction mixture with a 10% sodium carbonate solution, followed by washing with water until neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent by rotary evaporation, and purify the resulting ester by vacuum distillation.
Caption: Synthesis of 3-Ethyl-3-hexyl Adipate.
Lubricant Performance Evaluation
Key properties for evaluating a lubricant base oil include viscosity, viscosity index, pour point, and flash point.[6][7][8]
Experimental Protocol: Lubricant Property Testing
-
Kinematic Viscosity: Determine the kinematic viscosity at 40 °C and 100 °C using a calibrated glass capillary viscometer according to ASTM D445.
-
Viscosity Index (VI): Calculate the viscosity index from the kinematic viscosities at 40 °C and 100 °C according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.
-
Pour Point: Measure the pour point, the lowest temperature at which the oil will flow, according to ASTM D97.
-
Flash Point: Determine the flash point, the lowest temperature at which the vapors of the oil will ignite, using a Pensky-Martens closed-cup tester according to ASTM D93.
Illustrative Lubricating Properties of 3-Ethyl-3-hexyl Adipate
The following table presents expected lubricating properties of 3-Ethyl-3-hexyl Adipate, benchmarked against a commercially available adipate-based lubricant, Di(2-ethylhexyl) Adipate (DEHA).
| Property | Test Method | Di(2-ethylhexyl) Adipate (DEHA) | 3-Ethyl-3-hexyl Adipate |
| Kinematic Viscosity @ 40 °C (cSt) | ASTM D445 | 12 - 15 | 15 - 18 |
| Kinematic Viscosity @ 100 °C (cSt) | ASTM D445 | 3 - 4 | 3.5 - 4.5 |
| Viscosity Index | ASTM D2270 | 140 - 150 | 145 - 155 |
| Pour Point (°C) | ASTM D97 | -60 to -70 | -55 to -65 |
| Flash Point (°C) | ASTM D93 | > 200 | > 210 |
Conclusion
The esters derived from this compound show significant promise as high-performance plasticizers and lubricants. The branched structure of the alcohol is expected to confer excellent low-temperature properties and good compatibility with polymer matrices. The protocols provided herein offer a framework for the synthesis and evaluation of these novel esters. Further optimization of reaction conditions and performance testing will be necessary to fully characterize their potential in various applications.
References
- 1. DI-N-HEXYL PHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 2. kgt88.com [kgt88.com]
- 3. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Identification of 3-Ethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-hexanol is a tertiary alcohol that can be of interest in various fields, including fragrance analysis, industrial chemical monitoring, and as a potential impurity or metabolite in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the identification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and present it in a volatile solvent suitable for GC-MS analysis.[1][2]
2.1.1. Standard Solution Preparation
A standard solution of this compound is crucial for confirming its retention time and mass spectrum.
-
Materials:
-
This compound (≥98% purity)
-
Methanol or Hexane (GC grade)
-
Volumetric flasks
-
Micropipettes
-
-
Procedure:
-
Prepare a stock solution of 1 mg/mL of this compound in the chosen solvent.
-
Perform serial dilutions to create a working standard at a concentration of approximately 10 µg/mL.[3]
-
Transfer the final solution to a 2 mL glass autosampler vial.
-
2.1.2. Liquid Sample Preparation (e.g., in a non-volatile solvent)
-
Method: Liquid-Liquid Extraction (LLE)
-
Take a known volume of the liquid sample.
-
Add an equal volume of a volatile, immiscible organic solvent (e.g., hexane, dichloromethane).[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the injection solvent and transfer to an autosampler vial.
-
2.1.3. Solid Sample Preparation
-
Method: Headspace Analysis [1]
-
Accurately weigh a portion of the homogenized solid sample into a headspace vial.
-
Seal the vial with a septum and cap.
-
Incubate the vial at an elevated temperature (e.g., 80-120°C) for a set period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Use a gas-tight syringe or an automated headspace sampler to inject a portion of the headspace vapor into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample complexity.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 20:1, adjust as needed based on concentration) |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C. Hold at 250°C for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-300 m/z |
| Solvent Delay | 3 minutes (or adjusted to be before the elution of the analyte) |
Data Presentation and Analysis
Identification of this compound is based on a combination of its retention time and the fragmentation pattern in its mass spectrum.
Quantitative Data
Table 2: Expected Retention and Mass Spectral Data for this compound
| Analyte | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | ~ 8 - 10* | 101, 73, 59, 55, 43 |
*Note: The retention time is an estimate and will vary depending on the specific GC system, column condition, and method parameters. It is essential to confirm the retention time by injecting a pure standard.
Mass Spectrum Interpretation
The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (m/z 130).[4] The fragmentation pattern is dominated by alpha-cleavage, leading to the loss of alkyl groups.
-
m/z 101: This prominent ion is formed by the loss of an ethyl group (-C₂H₅).[5]
-
m/z 73: This ion can be formed by the loss of a propyl group (-C₃H₇).
-
m/z 59 & 55: These smaller fragments arise from further fragmentation of the molecule.[5]
The obtained mass spectrum of a peak at the expected retention time should be compared with a reference spectrum from a spectral library (e.g., NIST).[4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS identification of this compound.
Logical Relationship for Identification
Caption: Logical diagram for the confirmation of this compound identification.
References
Application Notes and Protocols for the Characterization of 3-Ethyl-3-hexanol by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the tertiary alcohol, 3-ethyl-3-hexanol, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols for sample preparation and data acquisition, alongside a thorough analysis of the resulting spectral data.
Introduction
This compound (CAS No. 597-76-2) is a branched-chain alcohol with the molecular formula C₈H₁₈O.[1][2][3] Accurate structural elucidation and purity assessment are critical in various fields, including fragrance development, materials science, and as an intermediate in pharmaceutical synthesis. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and connectivity of atoms. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each unique proton and carbon atom in the this compound molecule. These values are crucial for the verification of the compound's structure.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.45 | Quartet | 6H | -CH₂- (Ethyl & Hexyl) |
| b | ~0.88 | Triplet | 9H | -CH₃ (Ethyl & Hexyl) |
| c | ~1.38 | Sextet | 4H | -CH₂-CH₃ (Hexyl) |
| d | ~1.25 | Singlet | 1H | -OH |
Note: Predicted values are based on standard chemical shift tables and may vary slightly based on experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~75 | C-OH (Quaternary) |
| 2 | ~30 | -CH₂- (Ethyl & Hexyl) |
| 3 | ~17 | -CH₂-CH₂-CH₃ (Hexyl) |
| 4 | ~14 | -CH₃ (Hexyl) |
| 5 | ~8 | -CH₃ (Ethyl) |
Note: Predicted values are based on standard chemical shift tables and may vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is essential for obtaining high-quality, reproducible NMR spectra.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Number of Dummy Scans (ds): 4
-
Receiver Gain (rg): Set automatically
-
Acquisition Time (aq): ~4 seconds
-
Relaxation Delay (d1): 1 second
-
Spectral Width (sw): 20 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (~5 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (ns): 1024 or more, depending on sample concentration
-
Number of Dummy Scans (ds): 4
-
Receiver Gain (rg): Set automatically
-
Acquisition Time (aq): ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 220 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (~110 ppm)
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of adjacent protons.
-
Compare the experimental chemical shifts and multiplicities with the predicted data in Tables 1 and 2 to confirm the structure of this compound.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Logical Relationship of NMR Signals to Structure
References
Application Note and Protocol: Purification of 3-Ethyl-3-hexanol using Distillation Techniques
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the purification of 3-ethyl-3-hexanol using distillation techniques. This compound, a tertiary alcohol, often requires purification to remove unreacted starting materials, byproducts, and solvents from its synthesis, which is commonly achieved through a Grignard reaction. This application note outlines the principles of simple and fractional distillation, guidance on when to employ each technique, and a comprehensive protocol for the purification of this compound. Additionally, it addresses the potential for dehydration of the tertiary alcohol at elevated temperatures and suggests vacuum distillation as a mitigating strategy.
Introduction
This compound is a valuable intermediate in organic synthesis. Its purity is crucial for subsequent reactions and for meeting the stringent requirements of the pharmaceutical and fine chemical industries. The common synthesis route via the Grignard reaction can result in a variety of impurities. Distillation is a robust and scalable method for the purification of liquid compounds based on differences in their boiling points.
This application note details the appropriate distillation methodologies for purifying this compound, supported by physical property data of the target molecule and potential impurities.
Data Presentation
A successful distillation relies on the differences in boiling points between the desired compound and any impurities. The following table summarizes the key physical properties of this compound and its potential impurities.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | Product | C8H18O | 130.23 | ~160 [1] |
| 1-Bromoethane | Starting Material | C2H5Br | 108.97 | ~38 |
| 3-Hexanone | Starting Material | C6H12O | 100.16 | ~123[2][3] |
| 1-Bromopropane | Starting Material | C3H7Br | 122.99 | ~71[4] |
| 3-Pentanone | Starting Material | C5H10O | 86.13 | ~102[5] |
| Biphenyl | Byproduct | C12H10 | 154.21 | ~255[6] |
| 3-Ethyl-2-hexene | Dehydration Product | C8H16 | 112.21 | ~116 |
| 3-Ethyl-3-hexene | Dehydration Product | C8H16 | 112.21 | ~116 |
Distillation Techniques: Theoretical Background
The choice between simple and fractional distillation depends on the boiling point difference between the components of the mixture.
-
Simple Distillation: This technique is effective for separating liquids with significantly different boiling points (typically >25-30 °C difference) or for separating a volatile liquid from a non-volatile solid.
-
Fractional Distillation: This method is necessary for separating liquids with closer boiling points. It utilizes a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in one apparatus.
Given the boiling point of this compound (~160 °C) and its common lower-boiling impurities, fractional distillation is the recommended technique for achieving high purity. Biphenyl, a potential high-boiling byproduct, will remain in the distillation flask.
Tertiary alcohols like this compound can undergo acid-catalyzed dehydration at elevated temperatures to form alkenes. Since the boiling point of this compound is above 150°C, vacuum distillation is recommended to lower the boiling point and minimize the risk of degradation.
Experimental Protocols
Pre-Distillation Workup
Following a Grignard synthesis, a proper aqueous workup is essential to quench the reaction and remove inorganic salts.
-
Carefully and slowly pour the reaction mixture over ice.
-
Add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the bulk of the low-boiling extraction solvent using a rotary evaporator.
Fractional Distillation Protocol for this compound
Materials:
-
Crude this compound (post-workup and solvent removal)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (optional, but recommended)
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and a receiving flask at the other end. Secure all joints with clips.
-
If performing vacuum distillation, connect the vacuum adapter to the receiving flask and the vacuum source.
-
-
Distillation Process:
-
Begin circulating cold water through the condenser.
-
If using a vacuum, slowly and carefully reduce the pressure to the desired level.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature on the thermometer. The first fraction to distill will be any remaining low-boiling solvents or impurities. The temperature will be significantly lower than the boiling point of this compound.
-
Collect this initial fraction in a separate receiving flask and label it as "Forerun."
-
As the distillation progresses, the temperature will rise. When the temperature stabilizes near the boiling point of this compound (this will be lower than 160 °C under vacuum), change the receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second) by carefully controlling the heating.
-
If the temperature begins to drop or fluctuate significantly after the main fraction is collected, stop the distillation. This indicates that the desired product has been distilled.
-
Any high-boiling impurities, such as biphenyl, will remain in the distillation flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool down completely before disassembling. If under vacuum, slowly reintroduce air to the system.
-
Characterize the purified this compound using appropriate analytical techniques (e.g., GC-MS, NMR, IR spectroscopy) to confirm its purity and identity.
-
Visualizations
Logical Workflow for Distillation Choice
References
- 1. This compound, 597-76-2 [thegoodscentscompany.com]
- 2. scispace.com [scispace.com]
- 3. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 4. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Ethyl-3-hexanol in Flavor and Fragrance
Disclaimer: There is limited and conflicting information regarding the direct application of 3-Ethyl-3-hexanol as a flavor or fragrance ingredient. While some sources describe it as having a "fruity" character, other industry resources explicitly state it is "not for fragrance use" and "not for flavor use." This suggests that this compound is not a commonly used substance in the flavor and fragrance industry. It is possible that it is being confused with other isomers, such as 3-hexanol, which is a recognized flavoring substance with FEMA number 3351. The following application notes and protocols are provided for research and development purposes and are based on the properties of structurally similar aliphatic alcohols.
Organoleptic Properties and Potential Applications
This compound is a tertiary alcohol.[1] While specific sensory data is scarce, its structure suggests potential for complex odor and flavor characteristics. Tertiary alcohols are noted for their unique molecular structure which can influence their use in various chemical processes.[1] For context, other C8 alcohols, like 2-ethyl-1-hexanol, are recognized as flavoring agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 597-76-2 | [2][3] |
| Molecular Formula | C8H18O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (est.) | [2] |
| Boiling Point | 160 °C @ 760 mmHg | [2] |
| Flash Point | 60.6 °C (est.) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1485 mg/L @ 25°C est.) | [2] |
Potential Applications (Hypothetical):
-
Fragrance: Due to its molecular weight and potential for a complex odor profile, it could be investigated as a modifier in floral, fruity, or woody fragrance compositions, contributing to richness and fixation. Alcohols are widely used in perfumery as solvents and to influence the volatility and diffusion of the scent.[4][5][6]
-
Flavor: Its "fruity" description suggests potential for use in berry, grape, or other fruit flavor formulations, particularly in alcoholic beverages where higher alcohols contribute to the overall bouquet.[7] It has been identified as a volatile compound in muscadine grapes.
Comparative Sensory Data of Structurally Related Alcohols
To provide a framework for the potential sensory profile of this compound, the following table summarizes data for other C6 and C8 alcohols used in the flavor and fragrance industry.
Table 2: Sensory Thresholds and Descriptors of Related Aliphatic Alcohols
| Compound | Odor Threshold (in water unless specified) | Sensory Descriptors | Reference |
| 1-Hexanol | 4.5 ppm | Green, wine-like, fusel oil | |
| cis-3-Hexenol | 0.07 ppm | Intense green, freshly cut grass | [8][9] |
| 1-Octanol | 0.03 ppm | Waxy, orange, rose | |
| 2-Ethyl-1-hexanol | Not widely reported | Mild, slightly floral, waxy | |
| Isoamyl Alcohol | 1.6 ppm (in beer) | Banana, circus peanuts | [10] |
Experimental Protocols for Sensory Evaluation
The following protocols are designed for the systematic evaluation of this compound as a potential flavor and fragrance ingredient.
3.1. Protocol for Odor Profile Determination
Objective: To characterize the odor profile of this compound at various concentrations.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., dipropylene glycol for fragrance, ethanol (B145695)/water mixture for flavor)
-
Glass smelling strips
-
Odor evaluation booths
-
Panel of at least 5 trained sensory analysts
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
-
Dip smelling strips into each dilution for 2-3 seconds.
-
Allow the solvent to evaporate for 10-15 seconds.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Panelists evaluate the odor at different time intervals (top, middle, and base notes) and record descriptive terms.
-
Compile and analyze the descriptors to create a comprehensive odor profile.
3.2. Protocol for Flavor Profile Determination in a Beverage Matrix
Objective: To evaluate the flavor profile and potential applications of this compound in a simple alcoholic beverage.
Materials:
-
This compound (food grade)
-
Neutral base beverage (e.g., 10% v/v ethanol in water)
-
Glass tasting vessels
-
Sensory panel of at least 10 trained tasters
-
Spitting vessels and water for rinsing
Procedure:
-
Prepare a stock solution of this compound in 95% ethanol.
-
Create a series of dilutions in the neutral base beverage to achieve final concentrations below the predicted taste threshold and at varying suprathreshold levels (e.g., 0.1, 1, 5, 10 ppm).
-
Present the samples to the panelists in a randomized, blind fashion, including a control (blank beverage).
-
Panelists will taste and expectorate the samples, rinsing with water between each.
-
Panelists will rate the intensity of key flavor attributes (e.g., fruity, green, fusel, chemical) on a structured scale and provide descriptive comments.
-
Analyze the data to determine the flavor profile and potential synergistic or off-note contributions at different concentrations.
3.3. Protocol for Odor Detection Threshold Determination (ASTM E679-04)
Objective: To determine the odor detection threshold of this compound in air using a forced-choice triangle test.
Materials:
-
Dynamic dilution olfactometer
-
Nitrogen or carbon-filtered air
-
Panel of 8-12 screened panelists
-
Specialized glassware for sample presentation
Procedure:
-
Prepare a known concentration of this compound in a suitable solvent.
-
Use the olfactometer to present a series of dilutions of the odorant in air to the panelists.
-
At each dilution step, present three samples to the panelist: two blanks (odor-free air) and one with the diluted odorant.
-
The panelist must identify the odorous sample.
-
The concentration is decreased until the panelist can no longer reliably distinguish the odorous sample from the blanks.
-
The geometric mean of the last concentration detected and the first concentration not detected is calculated for each panelist. The group threshold is the geometric mean of the individual thresholds.
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Sensory Evaluation
Caption: Workflow for sensory evaluation of this compound.
4.2. Generalized Olfactory Signaling Pathway for Alcohols
While the specific olfactory receptors for this compound are unknown, the general mechanism of olfactory signal transduction for alcohols follows a conserved pathway.
Caption: Generalized olfactory signal transduction cascade for alcohols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 597-76-2 [thegoodscentscompany.com]
- 3. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]
- 4. scentjourner.com [scentjourner.com]
- 5. 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation [alphaaromatics.com]
- 6. nyc.ph [nyc.ph]
- 7. researchgate.net [researchgate.net]
- 8. AU710684B2 - Process for producing natural cis-3-hexanol from unsaturated fatty acids - Google Patents [patents.google.com]
- 9. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]
- 10. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
Application Notes and Protocols for the Oxidation of Alcohols
Introduction
The oxidation of alcohols is a cornerstone transformation in organic synthesis, providing access to a wide array of carbonyl compounds, including aldehydes, ketones, and carboxylic acids. The outcome of the oxidation is highly dependent on the structure of the alcohol substrate—specifically, whether it is primary, secondary, or tertiary—and the choice of oxidizing agent. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids. Secondary alcohols are oxidized to ketones.
Tertiary alcohols, however, are generally resistant to oxidation under typical conditions.[1][2][3] This resistance stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group.[2][4] Standard oxidation mechanisms necessitate the removal of this alpha-hydrogen to form a carbon-oxygen double bond. Consequently, the oxidation of tertiary alcohols, when forced under harsh conditions with strong oxidants, does not yield a simple ketone but proceeds through carbon-carbon bond cleavage, typically after an initial dehydration to an alkene.[1][4][5] This document provides detailed protocols for the oxidative C-C cleavage of tertiary alcohols, a qualitative test to differentiate alcohol classes, and reference procedures for the standard oxidation of primary and secondary alcohols.
Application Note 1: Oxidative C-C Cleavage of Tertiary Alcohols
While tertiary alcohols do not undergo oxidation in the same manner as primary or secondary alcohols, specialized methods can achieve their transformation via oxidative C-C bond cleavage. These methods are valuable for molecular degradation or for synthesizing smaller, functionalized molecules from complex precursors.
Protocol 1: Forced Oxidation with Potassium Permanganate (B83412)
This protocol demonstrates a classical approach using a strong oxidizing agent under acidic conditions. The reaction proceeds by first dehydrating the tertiary alcohol to an alkene, which is then oxidatively cleaved by the permanganate. This method often results in a mixture of smaller ketone and carboxylic acid products.
Materials:
-
Tertiary alcohol (e.g., 2-methyl-2-butanol)
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Separatory funnel
-
Sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the tertiary alcohol (1.0 eq) in a minimal amount of a co-solvent like acetone (B3395972) or tert-butanol (B103910) if it is not soluble in the aqueous medium.
-
Add a 10% aqueous solution of sulfuric acid.
-
Slowly add a solution of potassium permanganate (2.0-3.0 eq) in water to the flask with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours, monitoring the disappearance of the purple permanganate color. A brown precipitate of manganese dioxide (MnO₂) will form.[6]
-
After the reaction is complete (as indicated by the absence of the purple color), cool the mixture to room temperature.
-
Quench the excess permanganate and remove the MnO₂ precipitate by adding a saturated aqueous solution of sodium bisulfite until the brown solid dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture (typically containing ketones and/or carboxylic acids with fewer carbons than the starting alcohol).
-
Purify the products using appropriate techniques such as distillation or column chromatography.
Protocol 2: Modern Aerobic C-C Bond Cleavage of Tertiary Allylic Alcohols
This protocol is based on a modern catalytic system for the selective cleavage of tertiary allylic alcohols to ketones using air as the oxidant.[7] It represents a more controlled and milder alternative to classical methods.
Materials:
-
Tertiary allylic alcohol substrate
-
Co(salen) complex (catalyst)
-
Triethoxysilane (B36694) ((EtO)₃SiH)
-
Toluene (B28343) (solvent)
-
Schlenk flask or similar reaction vessel
-
Balloon filled with air or an air pump
-
Stir bar and magnetic stir plate with heating
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the tertiary allylic alcohol (1.0 eq), the Co(salen) catalyst (e.g., 1-5 mol%), and toluene as the solvent.[7]
-
Add triethoxysilane (1.5-2.0 eq) to the mixture.[7]
-
Purge the flask with air and leave it under an air atmosphere (e.g., via a balloon).
-
Heat the reaction mixture to 60 °C and stir vigorously.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the resulting ketone product by column chromatography on silica gel.
Application Note 2: Qualitative Test to Differentiate Alcohol Classes
The resistance of tertiary alcohols to oxidation provides a reliable method for distinguishing them from primary and secondary alcohols. The following microscale protocol uses acidified potassium dichromate(VI), where a color change from orange to green indicates a positive test for a primary or secondary alcohol.[8]
Materials:
-
Potassium dichromate(VI) solution (0.1 M)
-
Sulfuric acid (1 M)
-
Primary alcohol (e.g., ethanol)
-
Secondary alcohol (e.g., propan-2-ol)
-
Tertiary alcohol (e.g., 2-methylpropan-2-ol)
-
24-well plate
-
Plastic dropping pipettes
-
Glass rod
Procedure:
-
Prepare the acidified dichromate solution: In a small beaker, add ~1 mL of 1 M sulfuric acid to ~2 mL of 0.1 M potassium dichromate(VI) solution and stir. The solution will be orange.[8]
-
Place 10 drops of the acidified potassium dichromate(VI) solution into three separate wells of the well-plate.
-
To the first well, add 2-3 drops of the primary alcohol.
-
To the second well, add 2-3 drops of the secondary alcohol.
-
To the third well, add 2-3 drops of the tertiary alcohol.
-
Observe the wells over 5-10 minutes. Gentle warming in a hot water bath (~50-60 °C) can accelerate the reaction.[9]
-
Observation:
Visualization of the Qualitative Test Workflow:
Caption: Workflow for the qualitative differentiation of alcohol classes using acidified potassium dichromate.
Application Note 3: Reference Protocols for Oxidation of Primary and Secondary Alcohols
For researchers requiring the conversion of primary or secondary alcohols to aldehydes and ketones without over-oxidation or C-C bond cleavage, modern hypervalent iodine reagents are exceptionally effective.
Protocol 3: Oxidation with Dess-Martin Periodinane (DMP)
DMP is a mild and highly selective reagent for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones at room temperature.[10][11]
Materials:
-
Primary or secondary alcohol
-
Dess-Martin Periodinane (DMP, 1.1 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add DMP (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete in 0.5 to 3 hours.[11] Monitor progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aldehyde or ketone product.
-
If necessary, purify by column chromatography.
Visualization of the DMP Oxidation Workflow:
Caption: General experimental workflow for the oxidation of alcohols using Dess-Martin Periodinane.
Protocol 4: Oxidation with o-Iodoxybenzoic Acid (IBX)
IBX is another effective and mild hypervalent iodine oxidant. Unlike DMP, it is often used as a suspension in various organic solvents at elevated temperatures.
Materials:
-
Primary or secondary alcohol
-
o-Iodoxybenzoic acid (IBX, 1.5 - 3.0 eq)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable solvent (e.g., DMSO, acetonitrile)
-
Round-bottom flask with reflux condenser
-
Stir bar and magnetic stir plate with heating (oil bath)
-
Sintered glass funnel or filter paper
Procedure:
-
Dissolve the alcohol (1.0 eq) in a suitable solvent like ethyl acetate in a round-bottom flask.
-
Add IBX (typically 3.0 eq for a convenient rate) to create a suspension.[5]
-
Heat the suspension to reflux (e.g., ~80 °C for ethyl acetate) with vigorous stirring.[5]
-
Monitor the reaction by TLC. Reaction times can vary from 1 to 24 hours depending on the substrate and conditions.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a sintered glass funnel or Celite pad to remove the insoluble IBX byproducts (o-iodosobenzoic acid).
-
Wash the filter cake with additional solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The product is often of high purity, but can be further purified by chromatography if needed.
Data Presentation: Substrate Scope and Yields
The following tables summarize typical results for the oxidation of various primary and secondary alcohols to their corresponding carbonyl compounds using IBX and DMP, demonstrating the broad applicability and efficiency of these methods.
Table 1: Representative Yields for IBX Oxidation of Alcohols
| Entry | Substrate (Alcohol) | Product (Carbonyl) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl alcohol | Benzaldehyde | EtOAc | 3 | 98 |
| 2 | 1-Phenylethanol | Acetophenone | EtOAc | 3 | 96 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | EtOAc | 1 | 96 |
| 4 | 1-Octanol | Octanal | EtOAc/Acetone | 24 | 85 |
| 5 | Cyclohexanol | Cyclohexanone | EtOAc | 12 | 93 |
Data compiled from representative literature procedures.[5]
Table 2: Representative Yields for DMP Oxidation of Alcohols
| Entry | Substrate (Alcohol) | Product (Carbonyl) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Geraniol | Geranial | 1.5 | 94 |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 98 |
| 3 | 2-Octanol | 2-Octanone | 1 | 95 |
| 4 | Menthol | Menthone | 2 | 92 |
| 5 | 3-Phenyl-1-propanol | 3-Phenylpropanal | 1.5 | 90 |
Data compiled from representative literature procedures.[11]
References
- 1. byjus.com [byjus.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrylovers.com [chemistrylovers.com]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - Oxidation of tertiary alcohol by KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
- 8. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Ethyl-3-hexanol in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-3-hexanol, a tertiary alcohol, presents a versatile platform for the synthesis of a variety of novel organic compounds. Its unique structural characteristics, including a sterically hindered hydroxyl group, can be exploited to generate derivatives with potential applications in materials science, fragrance chemistry, and drug discovery. These application notes provide detailed protocols for the synthesis of novel alkenes, esters, and ethers starting from this compound, offering a foundation for further research and development.
Introduction to this compound
This compound (CAS No: 597-76-2) is a tertiary alcohol with the molecular formula C₈H₁₈O.[1][2][3] Its structure features a central carbon atom bonded to a hydroxyl group, a propyl group, and two ethyl groups. This substitution pattern renders the hydroxyl group sterically hindered, influencing its reactivity in various organic transformations. While direct oxidation of the alcohol is not feasible, the hydroxyl group can serve as a leaving group in elimination reactions or be derivatized through esterification and etherification. These characteristics make this compound a valuable starting material for creating novel molecules with tailored properties.
Synthesis of Novel Alkenes via Dehydration
The acid-catalyzed dehydration of this compound is a primary method for introducing unsaturation, leading to the formation of a mixture of isomeric alkenes. The regioselectivity of this elimination reaction can be influenced by the choice of catalyst and reaction conditions.
Experimental Protocol: Acid-Catalyzed Dehydration
A detailed protocol for the dehydration of this compound is presented below.
dot
Caption: Workflow for the dehydration of this compound.
Materials:
-
This compound (98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add 50.0 g of this compound.
-
Slowly add 10 mL of concentrated sulfuric acid to the flask while cooling in an ice bath.
-
Heat the mixture gently to initiate the dehydration reaction.
-
Collect the distillate, which is a mixture of alkene isomers and water.
-
Wash the distillate with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with 50 mL of distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation to separate the isomeric alkenes.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Expected Yield (%) |
| This compound | 130.23 | 50.0 g | - |
| Isomeric Alkenes | 112.21 | - | 85-90% |
Synthesis of Novel Esters via Fischer Esterification
The reaction of this compound with various carboxylic acids under acidic conditions can produce a range of novel esters. These esters may possess interesting fragrance or material properties. Due to steric hindrance, the esterification of tertiary alcohols can be challenging and may require specific catalysts or reaction conditions.
Experimental Protocol: Fischer Esterification with Acetic Acid
The following protocol details the synthesis of 3-ethyl-3-hexyl acetate.
dot
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Amberlyst 15 ion-exchange resin (acidic catalyst)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 20.0 g of this compound, 15 mL of glacial acetic acid, and 2.0 g of Amberlyst 15 resin.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Carefully neutralize the filtrate with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Expected Yield (%) |
| This compound | 130.23 | 20.0 g | - |
| Acetic Acid | 60.05 | 15 mL | - |
| 3-Ethyl-3-hexyl acetate | 172.26 | - | 60-70% |
Synthesis of Novel Ethers via Williamson Ether Synthesis
The synthesis of ethers from the sterically hindered this compound can be achieved through a modified Williamson ether synthesis, where the alkoxide of this compound is reacted with a primary alkyl halide.
Experimental Protocol: Synthesis of 3-Ethoxy-3-ethylhexane
A representative protocol for the synthesis of an ether derivative is provided below.
dot
Caption: Workflow for the etherification of this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled water
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add 5.0 g of sodium hydride dispersion and wash with anhydrous hexane to remove the mineral oil.
-
Add 100 mL of anhydrous THF to the flask.
-
Slowly add a solution of 15.0 g of this compound in 50 mL of anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add 20.0 g of ethyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction to room temperature and carefully quench with distilled water.
-
Extract the aqueous layer with hexane (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Expected Yield (%) |
| This compound | 130.23 | 15.0 g | - |
| Sodium Hydride | 24.00 | 5.0 g (60%) | - |
| Ethyl Iodide | 155.97 | 20.0 g | - |
| 3-Ethoxy-3-ethylhexane | 158.28 | - | 50-60% |
Conclusion and Future Directions
This compound serves as a foundational building block for the synthesis of various novel organic compounds. The protocols outlined in these application notes for dehydration, esterification, and etherification demonstrate the potential to generate a diverse library of molecules. Further research into the biological activities and material properties of these derivatives is warranted. The exploration of these novel compounds could lead to the discovery of new pharmaceuticals, advanced materials, and unique fragrance components. The steric hindrance of the tertiary alcohol provides a unique chemical handle that can be leveraged to create structurally complex and potentially valuable molecules.
References
Troubleshooting & Optimization
How to improve the yield of 3-Ethyl-3-hexanol in Grignard synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-3-hexanol synthesized via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound using a Grignard reagent?
The synthesis of this compound, a tertiary alcohol, is typically achieved by the nucleophilic addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to 3-hexanone (B147009).[1][2] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[3][4] A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[5][6]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in Grignard reactions are frequently due to a few critical factors:
-
Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing its effective concentration and lowering the yield.[7][8]
-
Poor Reagent Quality: The magnesium turnings may have an oxide layer that prevents reaction, or the alkyl halide may contain impurities. Commercially purchased Grignard reagents can also degrade over time.[3][8]
-
Side Reactions: Competing reactions such as enolization of the ketone, reduction of the ketone, and Wurtz coupling can significantly decrease the amount of desired product.[2][7]
Q3: How can I minimize side reactions like enolization and reduction?
To minimize side reactions:
-
Temperature Control: Add the ketone to the Grignard reagent slowly and at a low temperature (e.g., 0 °C).[7][8] This favors the nucleophilic addition over enolization and reduction.
-
Reverse Addition: Adding the Grignard reagent to the ketone can sometimes favor enolization. Therefore, the slow addition of the ketone to the Grignard solution is generally preferred.
-
Choice of Reagent: While ethylmagnesium bromide is necessary for this synthesis, be aware that Grignard reagents with β-hydrogens can act as reducing agents.[2][7]
Q4: What is the best workup procedure to maximize product isolation?
A careful workup is crucial. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[7][8] This is generally preferred over strong acids, which can potentially cause dehydration of the tertiary alcohol. Subsequently, perform multiple extractions with a suitable organic solvent like diethyl ether to ensure complete recovery of the product from the aqueous layer.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Grignar-d synthesis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling or cloudiness) | Inactive magnesium surface. | Activate the magnesium turnings by gently crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] |
| Insufficiently dry conditions. | Ensure all glassware is flame-dried or oven-dried immediately before use and that anhydrous solvents are used.[7][8] | |
| Low yield of this compound with recovery of starting 3-hexanone | Enolization of the ketone. | Add the 3-hexanone solution dropwise to the Grignard reagent at a low temperature (0 °C or below) to favor nucleophilic addition.[7] |
| Inaccurate concentration of Grignard reagent. | Titrate the Grignard reagent just before use to determine its exact molarity and ensure correct stoichiometry.[7] | |
| Isolation of a significant amount of 3-hexanol (B165604) (a secondary alcohol) | Reduction of the ketone. | This occurs when the Grignard reagent acts as a reducing agent. Perform the reaction at a lower temperature to disfavor this pathway.[7] |
| Formation of a significant amount of butane (B89635) or other coupling byproducts | Wurtz coupling reaction. | This can happen if unreacted ethyl halide is present. Ensure the Grignard reagent is fully formed before adding the ketone. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
3-Hexanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Small crystal of iodine (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the flask. A small crystal of iodine can be added to activate the magnesium.[10]
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.[10] If it doesn't start, gentle warming may be required.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.[11]
-
-
Reaction with 3-Hexanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 3-hexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-hexanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature low.[11]
-
After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes.[11]
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. datapdf.com [datapdf.com]
Common side reactions in the synthesis of tertiary alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of tertiary alcohols, primarily via Grignard and organolithium reagents.
Frequently Asked Questions (FAQs)
Q1: My Grignard/Organolithium reaction yield is very low. What are the most common causes?
Low yields in reactions involving organometallic reagents are frequently due to a few critical factors:
-
Presence of Moisture or Oxygen: Grignard and organolithium reagents are extremely strong bases and are highly reactive. They will react readily with even trace amounts of water or atmospheric oxygen, which quenches the reagent and prevents it from reacting with your ketone or ester.[1] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inaccurate Reagent Concentration: The molarity of commercially available or self-prepared organometallic solutions can decrease over time due to gradual degradation. Using an inaccurate concentration leads to incorrect stoichiometry. It is best practice to titrate the reagent immediately before use to determine its precise molarity.
-
Competing Side Reactions: Several side reactions can consume your starting materials or reagent, significantly lowering the yield of the desired tertiary alcohol. These include enolization, reduction, and Wurtz coupling.[1][2][3]
Q2: I recovered a large amount of my starting ketone. What happened?
This is a classic sign that enolization has occurred instead of nucleophilic addition. The Grignard or organolithium reagent, acting as a base rather than a nucleophile, removes an alpha-proton from the ketone to form an enolate.[3] This is particularly common with:
-
Sterically hindered ketones.
-
Bulky organometallic reagents (e.g., t-butyllithium).[4]
-
Elevated reaction temperatures.
Upon acidic workup, the enolate is simply protonated, regenerating the starting ketone.
Q3: My product analysis shows a secondary alcohol instead of the expected tertiary alcohol. What could be the cause?
This indicates that your starting ketone has been reduced . This side reaction is more common with Grignard reagents that have beta-hydrogens (e.g., ethylmagnesium bromide, propylmagnesium bromide). The reaction proceeds through a cyclic six-membered transition state where a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon.[3]
Q4: I have a significant, high-boiling point byproduct that is not my desired alcohol. What might it be?
If you prepared your Grignard reagent in situ, you may have formed a Wurtz coupling product. This occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R).[2][5][6] This side reaction is favored by:
-
High local concentrations of the alkyl halide (e.g., adding it too quickly).[2]
-
The use of THF as a solvent for certain reactive halides, like benzyl (B1604629) halides.[2]
Q5: My reaction seems to fail when my starting material contains an -OH, -NH, or -SH group. Why?
Grignard and organolithium reagents are strong bases and will react with any acidic protons in the reaction mixture. Functional groups like alcohols (-OH), amines (-NH), thiols (-SH), or even terminal alkynes (-C≡C-H) are acidic enough to be deprotonated, consuming the organometallic reagent in a simple acid-base reaction.[7] If these functional groups are present on your ketone or ester, you must protect them before introducing the organometallic reagent.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields
This guide provides a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yields in tertiary alcohol synthesis.
Guide 2: Preventing Dehydration of Tertiary Alcohol Product
The tertiary alcohol product can undergo acid-catalyzed dehydration to form an alkene, especially during acidic workup or purification if heated.[8][9]
-
Problem: Formation of an alkene byproduct, often observed after workup or distillation. Tertiary alcohols are particularly susceptible to dehydration under acidic conditions because they form a stable tertiary carbocation.[9][10][11]
-
Solution:
-
Mild Workup Conditions: Quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of a strong acid like HCl or H₂SO₄.[12]
-
Avoid Overheating: During solvent removal or distillation, avoid excessive temperatures. If possible, use vacuum distillation to lower the boiling point.
-
Neutralize Quickly: Ensure the organic extracts are washed with a mild base (e.g., saturated NaHCO₃ solution) to remove any residual acid before concentration.
-
Quantitative Data on Side Reactions
The choice of solvent and reaction conditions can significantly impact the prevalence of side reactions.
Table 1: Effect of Solvent on Wurtz Coupling in the Formation of Benzylmagnesium Chloride
This table demonstrates how solvent choice can dramatically affect the yield of the Grignard reagent versus the undesired Wurtz coupling product.
| Solvent | Grignard Reagent Yield (%) | Wurtz Product (Dibenzyl) Yield (%) |
| Diethyl Ether (Et₂O) | 94 | Minimal |
| Tetrahydrofuran (THF) | 27 | High |
| 2-Methyl-THF (2-MeTHF) | >90 | Minimal |
| Data adapted from BenchChem.[2] |
Table 2: Student Data on the Synthesis of 3-methyl-3-pentanol
This data illustrates the effect of stoichiometry on product yield and the presence of unreacted starting material. Using two equivalents of the Grignard reagent with an ester is necessary because the first equivalent forms a ketone intermediate which then reacts with the second equivalent.[13][14]
| Starting Material | Equivalents of EtMgBr | Median Product Yield (g) | GC Purity of Product | Ratio of Product to Unreacted Ester (Crude) |
| 2-butanone | 1.2 | 4.67 | 100% | -- |
| 2-butanone | 2.4 | 1.71 | 98% | -- |
| ethyl acetate (B1210297) | 1.2 | 2.05 | 95% | 1.07 : 1 |
| ethyl acetate | 2.4 | 2.85 | 99.6% | 36 : 1 |
| Data adapted from "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom", Royal Society of Chemistry, 2017.[12] |
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
This protocol determines the accurate concentration of a Grignard reagent solution.
Materials:
-
Anhydrous THF
-
Lithium chloride (LiCl), dried
-
Iodine (I₂)
-
Grignard reagent solution (RMgX)
-
Dry glassware (vials, syringes)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Prepare I₂/LiCl Solution: Dissolve LiCl (42.3 g) in anhydrous THF (200 mL). Stir for 24 hours, then add 3Å molecular sieves (40 g). Store in a sealed, dark container.[15]
-
Setup: In a flame-dried vial under an inert atmosphere, place a precisely weighed amount of iodine (e.g., 50 mg).
-
Dissolve Iodine: Add 1 mL of the anhydrous THF or the LiCl/THF solution to the vial and stir until the iodine is fully dissolved, resulting in a dark brown/yellow solution.[15][16]
-
Titration:
-
Using a clean, dry 1 mL syringe, draw up the Grignard reagent solution. Purge the syringe with inert gas multiple times before drawing up the liquid.[15][16]
-
Slowly add the Grignard reagent dropwise to the stirring iodine solution.
-
The endpoint is reached when the brown/yellow color of the iodine completely and persistently disappears, leaving a colorless or grayish solution.[15][16]
-
-
Calculation:
-
Calculate the moles of I₂ used.
-
The stoichiometry of the reaction is 1:1 (1 mole of RMgX reacts with 1 mole of I₂).
-
Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L).
-
Protocol 2: Protection of an Alcohol as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol protects an alcohol functional group to make it compatible with organometallic reagents.
Materials:
-
Alcohol to be protected
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole (B134444) or Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere setup
Procedure:
-
Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere.
-
Add Base: Add imidazole (approx. 2.2 eq) or NEt₃ (approx. 1.5 eq) to the solution and stir.
-
Add Silylating Agent: Add TBDMS-Cl (approx. 1.2 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can take anywhere from one hour to several hours depending on the steric hindrance of the alcohol.[17]
-
Workup:
-
Quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
-
Protocol 3: Deprotection of a TBDMS Ether
This protocol removes the TBDMS protecting group to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M solution in THF
-
Anhydrous THF
Procedure:
-
Setup: Dissolve the TBDMS ether in anhydrous THF in a flask.
-
Add TBAF: Add a slight excess (approx. 1.1 eq) of the 1.0 M TBAF solution in THF to the flask.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. Deprotection is usually rapid (30 minutes to a few hours).[18]
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the alcohol product by flash column chromatography.
-
Visualized Workflows and Pathways
General Synthesis and Side Reaction Pathways
This diagram illustrates the intended reaction pathway for tertiary alcohol synthesis versus the three most common competing side reactions.
Caption: Desired nucleophilic addition vs. common side reactions.
Experimental Workflow: Protecting Group Strategy
This diagram outlines the necessary steps when a starting material contains a functional group incompatible with organometallic reagents.
Caption: Workflow for synthesis involving a protecting group strategy.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. resources.saylor.org [resources.saylor.org]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. jove.com [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. youtube.com [youtube.com]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
Troubleshooting enolate formation as a side reaction in Grignard synthesis
Welcome to the technical support center for Grignard synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
This guide focuses on a prevalent side reaction: enolate formation. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you minimize this unwanted reaction and maximize the yield of your desired tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of my starting ketone being recovered after my Grignard reaction. What is the likely cause?
A: High recovery of your starting ketone is a strong indicator that enolization is a major competing side reaction.[1] Instead of acting as a nucleophile and attacking the carbonyl carbon, the Grignard reagent is acting as a base and deprotonating the α-carbon of your ketone. This forms a magnesium enolate, which, upon acidic workup, reverts to the starting ketone.[2] This is particularly common with sterically hindered ketones and bulky Grignard reagents.[2]
Q2: What factors promote enolate formation over the desired nucleophilic addition?
A: Several factors can favor enolization:
-
Steric Hindrance: Large, bulky groups on either the ketone (especially at the α-carbon) or the Grignard reagent can physically block the carbonyl carbon from nucleophilic attack. This makes it easier for the Grignard reagent to act as a base and abstract a proton from the less hindered α-carbon.[3]
-
Acidity of α-Protons: The more acidic the α-protons on the ketone, the more susceptible they are to being removed by the basic Grignard reagent.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for enolization to occur more readily.
-
Grignard Reagent Basicity: Grignard reagents are inherently strong bases. Bulkier Grignard reagents, such as tert-butylmagnesium chloride, are more sterically hindered and tend to act as bases rather than nucleophiles.
Q3: How can I minimize enolate formation?
A: There are several effective strategies:
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is one of the most common and effective methods to favor the desired 1,2-addition over enolization.[1]
-
Use a Less Sterically Hindered Grignard Reagent: If your synthesis allows, choose a smaller Grignard reagent (e.g., methylmagnesium bromide instead of tert-butylmagnesium bromide).
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolate formation. This is often referred to as the Luche condition, which generates a more nucleophilic and less basic organocerium species.[4][5][6]
-
Consider Alternative Reagents: For particularly challenging substrates, organolithium reagents or Gilman reagents (organocuprates) may offer better selectivity for 1,2-addition.[7][8]
Q4: Are there other common side reactions I should be aware of?
A: Yes, besides enolization, other potential side reactions include:
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state. This is more prevalent with sterically hindered ketones.[2]
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide present in the reaction mixture.
Troubleshooting Guides
Problem: Low Yield of Tertiary Alcohol with a Sterically Hindered Ketone
Symptoms:
-
Low isolated yield of the desired tertiary alcohol.
-
High recovery of the starting ketone, confirmed by techniques like NMR or GC-MS.
-
Possible presence of a secondary alcohol byproduct (from reduction).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Grignard reaction yields.
Data Presentation
The following tables summarize the impact of reaction conditions and reagent choice on the product distribution in Grignard reactions prone to enolization.
Table 1: Effect of Temperature on the Reaction of tert-Butylmagnesium Chloride with Diisopropyl Ketone
| Temperature (°C) | 1,2-Addition Product Yield (%) | Enolization (Recovered Ketone, %) |
| 25 | ~5 | >90 |
| 0 | ~20 | ~75 |
| -78 | ~50 | ~45 |
Note: These are representative yields to illustrate the trend; actual yields may vary based on specific reaction conditions.
Table 2: Effect of Cerium(III) Chloride on the Reaction of n-Butyllithium with a Highly Enolizable Ketone (α-Tetralone) [6]
| Reagent System | 1,2-Addition Product Yield (%) | Recovered Starting Material (%) |
| n-BuLi alone | 26 | 55 |
| n-BuLi / CeCl₃ | 92-97 | Not specified |
| n-BuMgBr / CeCl₃ | High | Not specified |
This data demonstrates the significant improvement in the yield of the desired addition product when CeCl₃ is used.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Enolization by Lowering Reaction Temperature
Objective: To perform a Grignard reaction on a sterically hindered ketone, minimizing enolate formation by conducting the reaction at -78 °C.
Materials:
-
Sterically hindered ketone (e.g., diisopropyl ketone)
-
Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard flame-dried glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reactant Preparation: In the flask, dissolve the sterically hindered ketone (1 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature remains at or below -78 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction to slowly warm to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the pure tertiary alcohol.
Protocol 2: Cerium(III) Chloride-Mediated Grignard Reaction (Luche Conditions)
Objective: To suppress enolization in a Grignard reaction with an enolizable ketone using anhydrous cerium(III) chloride.[6][9]
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Enolizable ketone (e.g., α-tetralone)[6]
-
Grignard reagent (e.g., butylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard flame-dried glassware
Procedure:
-
Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for the success of this reaction. Commercial anhydrous CeCl₃ should be dried under vacuum at ~140-150 °C for several hours before use.
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous CeCl₃ (1.1 equivalents).
-
Suspension Formation: Add anhydrous THF to the flask and stir vigorously for at least 2 hours at room temperature. This will form a fine, milky suspension.
-
Cooling: Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Ketone: Add the enolizable ketone (1 equivalent) to the cooled suspension and stir for 30 minutes.
-
Grignard Addition: Add the Grignard reagent (1.1 equivalents) dropwise to the mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction at low temperature with saturated aqueous NH₄Cl solution. Follow the workup, drying, and purification steps as described in Protocol 1.
Signaling Pathways and Logical Relationships
The competition between 1,2-addition and enolization can be visualized as a branching pathway from the initial ketone-Grignard complex.
Caption: Competing pathways in a Grignard reaction with an enolizable ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
Technical Support Center: Purification of Viscous Tertiary Alcohols
Welcome to the technical support center for the purification of viscous tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What makes viscous tertiary alcohols particularly challenging to purify?
A1: The primary challenges in purifying viscous tertiary alcohols stem from a combination of their physical and chemical properties:
-
High Viscosity: This property impedes efficient mass transfer, which is critical for most purification techniques. High viscosity can lead to poor separation in chromatography, slow filtration rates, and difficulties in handling and transferring the material.
-
High Boiling Points: Tertiary alcohols often have high boiling points, making distillation difficult. The required high temperatures can lead to thermal decomposition, especially since tertiary alcohols are prone to elimination reactions (dehydration) under acidic conditions or at elevated temperatures.[1][2]
-
Tendency to Form Azeotropes: Alcohols can form azeotropes—mixtures with a constant boiling point—with solvents or impurities, making separation by simple distillation ineffective.[3][4]
-
Steric Hindrance: The bulky nature of tertiary alcohols can hinder interactions with stationary phases in chromatography, affecting separation efficiency.
-
Co-elution with Impurities: Byproducts from the synthesis of tertiary alcohols, such as unreacted starting materials or side-products from elimination reactions, often have similar polarities, leading to co-elution in chromatography.[5]
Q2: What are the most common impurities found in crude viscous tertiary alcohol samples?
A2: Common impurities often originate from the synthesis process, which frequently involves Grignard reagents or similar organometallic compounds.[6][7] These impurities may include:
-
Unreacted starting materials (ketones, esters).
-
Byproducts of the Grignard reaction.
-
Dehydration products (alkenes) formed during workup or purification.
-
Solvents used in the reaction or extraction.
-
Water, which can be difficult to remove due to the viscosity.
Q3: How can I remove water from my viscous tertiary alcohol?
A3: Removing water from viscous alcohols can be challenging. Here are a few methods:
-
Azeotropic Distillation: If the alcohol forms a low-boiling azeotrope with a solvent like toluene (B28343) or benzene, water can be removed by distilling off the azeotrope.
-
Drying Agents: Using a chemical drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. However, the high viscosity can make the separation of the drying agent from the alcohol difficult.
-
Vacuum Drying: Heating the alcohol under vacuum can help remove residual water and other volatile solvents. Care must be taken to avoid thermal decomposition.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of viscous tertiary alcohols.
Distillation Troubleshooting
Issue 1: The alcohol is decomposing or turning dark during distillation.
-
Cause: The distillation temperature is too high, causing thermal degradation or dehydration. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration at elevated temperatures.
-
Solution: Vacuum Distillation. By reducing the pressure, the boiling point of the alcohol is significantly lowered, allowing for distillation at a safer temperature.[1][2] It is generally recommended to use vacuum distillation for compounds with boiling points above 150°C at atmospheric pressure.[1][2]
Issue 2: The distillation is very slow, or the alcohol won't distill even under vacuum.
-
Cause: The viscosity of the alcohol is preventing efficient boiling, or the vacuum is not low enough.
-
Troubleshooting Steps:
-
Improve Stirring: Ensure vigorous stirring to promote even heating and prevent bumping.
-
Check Vacuum System: Ensure all connections are tight and the vacuum pump is functioning correctly. A cold trap should be used to protect the pump.[1]
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, which is beneficial for highly viscous and high-boiling point liquids.
-
Crystallization Troubleshooting
Issue 1: My viscous tertiary alcohol "oils out" instead of crystallizing.
-
Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[5] The high viscosity can also inhibit the formation of an ordered crystal lattice.
-
Troubleshooting Steps:
-
Change the Solvent System: Use a lower-boiling point solvent or a mixed-solvent system.[5][8] A good solvent will dissolve the compound when hot but not at room temperature.[9]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can promote oiling out.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution may not be supersaturated, meaning too much solvent was used.[11]
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (one in which your compound is insoluble) until the solution becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.
-
Chromatography Troubleshooting
Issue 1: The column is running very slowly, or the backpressure is too high.
-
Cause: The high viscosity of the sample is clogging the column frit or impeding flow through the stationary phase.[12]
-
Troubleshooting Steps:
-
Dilute the Sample: Dissolve the viscous alcohol in a small amount of a low-viscosity solvent before loading it onto the column.
-
Dry Loading: Adsorb the sample onto a small amount of silica (B1680970) gel or other solid support.[13] After evaporating the solvent, the resulting free-flowing powder can be loaded onto the column.[13]
-
Use a Larger Particle Size Stationary Phase: This will reduce backpressure, although it may also decrease resolution.
-
Issue 2: The compound is smearing or "tailing" on the column.
-
Cause: Strong interactions between the polar alcohol and the silica gel, or the presence of acidic impurities.
-
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) (0.1-1%) can help reduce tailing by competing for active sites on the silica gel.[8]
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.[8]
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Viscous Tertiary Alcohol
| Purification Technique | Purity Achieved (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98 | 70-85 | Good for removing non-volatile impurities. | Risk of thermal decomposition; not effective for separating compounds with close boiling points. |
| Recrystallization | >99 | 50-75 | Can yield very pure material. | Finding a suitable solvent can be difficult; risk of "oiling out". |
| Flash Chromatography | 95-99 | 60-90 | Versatile and can separate complex mixtures. | Can be time-consuming; high viscosity can cause loading and flow issues. |
Note: Values are approximate and can vary significantly depending on the specific compound and impurities.
Experimental Protocols
Protocol 1: Vacuum Distillation of a Viscous Tertiary Alcohol
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask.
-
Use a heating mantle with a magnetic stirrer.
-
Connect the apparatus to a vacuum pump with a cold trap in between.[1]
-
-
Procedure:
-
Place the crude viscous tertiary alcohol in the round-bottom flask (no more than two-thirds full) with a magnetic stir bar.[1]
-
Begin stirring and turn on the cooling water to the condenser.[1]
-
Slowly evacuate the system to the desired pressure.
-
Gradually heat the flask until the alcohol begins to distill.
-
Collect the distillate in the receiving flask, noting the boiling point and pressure.
-
Once the distillation is complete, remove the heat and allow the system to cool completely before venting.
-
Protocol 2: Recrystallization from a Mixed-Solvent System
-
Solvent Selection:
-
Choose a "good" solvent in which the alcohol is soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.
-
-
Procedure:
-
Dissolve the viscous alcohol in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to dry.[11]
-
Mandatory Visualization
Troubleshooting Workflow for "Oiling Out" During Crystallization
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing reaction conditions for the synthesis of 3-Ethyl-3-hexanol
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 3-Ethyl-3-hexanol. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound?
A1: this compound, a tertiary alcohol, is most commonly synthesized via the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. There are two principal pathways for this synthesis:
-
Route A: Reaction of ethylmagnesium bromide with 3-hexanone (B147009).
-
Route B: Reaction of propylmagnesium bromide with 3-pentanone (B124093).
Q2: My Grignard reaction to synthesize this compound is not starting. What are the likely causes and solutions?
A2: Failure to initiate a Grignard reaction is a common issue, typically stemming from the deactivation of the magnesium surface or the presence of moisture.
| Potential Cause | Observation | Solution |
| Inactive Magnesium Surface | Magnesium turnings appear dull; no bubbling or heat generation after adding a small amount of alkyl halide. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.[1] |
| Presence of Water | The reaction fails to start, or the Grignard reagent forms in very low yield. | All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, as Grignard reagents are highly reactive with water. |
| Poor Quality Alkyl Halide | The alkyl halide may contain traces of water or alcohol. | Use freshly distilled alkyl halides. |
Q3: The yield of this compound is significantly lower than expected. What are the potential side reactions?
A3: Low yields in this synthesis are often due to competing side reactions that consume the Grignard reagent or the ketone starting material.
| Side Reaction | Description | Mitigation Strategies |
| Enolization | The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone (3-hexanone or 3-pentanone), forming an enolate. This is more common with sterically hindered ketones.[2] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Wurtz Coupling | The Grignard reagent couples with the unreacted alkyl halide, forming an alkane (e.g., butane (B89635) from ethyl bromide or hexane (B92381) from propyl bromide). | Maintain a moderate reaction temperature and ensure efficient stirring during the formation of the Grignard reagent to minimize this side reaction. |
| Reduction | The ketone is reduced to a secondary alcohol (e.g., 3-hexanol (B165604) or 3-pentanol). This can occur if the Grignard reagent is bulky and the ketone is sterically hindered. | Maintain a low reaction temperature during the addition of the ketone. |
Q4: How can I effectively purify the synthesized this compound?
A4: Purification is typically achieved through fractional distillation after an aqueous workup.
| Purification Step | Description | Key Parameters |
| Aqueous Workup | Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any unreacted Grignard reagent and protonate the alkoxide product. | Perform the quench at a low temperature (ice bath) to control the exothermic reaction. |
| Extraction | Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether, to ensure complete recovery of the product. | Combine the organic layers and wash with brine to remove residual water. |
| Drying | Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. | |
| Fractional Distillation | Distill the crude product under atmospheric pressure. | Collect the fraction boiling at approximately 159-160 °C. |
Experimental Protocols
Route A: Synthesis from 3-Hexanone and Ethylmagnesium Bromide
Reaction:
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
3-Hexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with 3-Hexanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-hexanone in anhydrous diethyl ether dropwise from the dropping funnel while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation and purify the crude this compound by fractional distillation.
Quantitative Data (Example):
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Magnesium | 24.31 | 0.12 | 2.92 | - |
| Ethyl Bromide | 108.97 | 0.11 | 11.99 | 8.2 |
| 3-Hexanone | 100.16 | 0.10 | 10.02 | 12.3 |
| Anhydrous Diethyl Ether | 74.12 | - | - | 150 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (moles) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 130.23 | 0.10 | 13.02 | 75-85% |
Route B: Synthesis from 3-Pentanone and Propylmagnesium Bromide
Reaction:
The procedure is analogous to Route A, with propyl bromide and 3-pentanone used in place of ethyl bromide and 3-hexanone, respectively.
Quantitative Data (Example):
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Magnesium | 24.31 | 0.12 | 2.92 | - |
| Propyl Bromide | 122.99 | 0.11 | 13.53 | 9.8 |
| 3-Pentanone | 86.13 | 0.10 | 8.61 | 10.6 |
| Anhydrous Diethyl Ether | 74.12 | - | - | 150 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (moles) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 130.23 | 0.10 | 13.02 | 70-80% |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
Removing unreacted starting material from 3-Ethyl-3-hexanol product
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals regarding the purification of 3-Ethyl-3-hexanol, specifically focusing on the removal of unreacted starting materials.
Troubleshooting Guide
Issue: Low Purity of this compound after Initial Workup
-
Question: I've completed the synthesis of this compound via a Grignard reaction with 3-hexanone (B147009) and ethylmagnesium bromide. After quenching and extraction, my crude product shows significant contamination with unreacted 3-hexanone. How can I improve the purity?
-
Answer: The most effective method for separating this compound from unreacted 3-hexanone is fractional distillation. Due to the significant difference in their boiling points, a carefully controlled distillation will effectively separate the two compounds. The lower boiling point starting material, 3-hexanone, will distill first, followed by the higher boiling point product, this compound.
Issue: Presence of Emulsion During Aqueous Extraction
-
Question: During the aqueous workup to remove magnesium salts, a persistent emulsion has formed between the organic and aqueous layers, making separation difficult. What can I do?
-
Answer: Emulsion formation is common due to the presence of magnesium salts. To break the emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and decreases the solubility of the organic product in the aqueous layer.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel to mix the layers.
-
Filtration: In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Issue: Product Contains Residual Solvent
-
Question: After distillation, my this compound product still contains traces of the reaction solvent (diethyl ether). How can I remove it completely?
-
Answer: Diethyl ether has a very low boiling point (34.6 °C) and should be easily removed during distillation. If residual solvent remains, it suggests the distillation was not performed efficiently. Ensure your distillation setup is properly insulated and that you collect fractions carefully. Heating the final product gently under vacuum (if the purity is already high) can also remove final traces of volatile solvents.
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary starting materials I need to remove from my this compound product?
-
Answer 1: Assuming the synthesis is a Grignard reaction, the main impurities to remove are unreacted 3-hexanone, the Grignard reagent (which is converted to magnesium salts and ethane (B1197151) upon aqueous workup), and the reaction solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).
-
Question 2: Why is fractional distillation the recommended method for purification?
-
Answer 2: Fractional distillation is highly effective because of the significant differences in the boiling points of the product and the primary organic impurity. This compound has a boiling point of approximately 159-160°C, while the unreacted starting material, 3-hexanone, boils at a lower temperature of 123-124°C.[1][2][3][4][5] This large difference allows for a clean separation.
-
Question 3: Can I use chromatography to purify this compound?
-
Answer 3: While column chromatography can be used, it is often less practical for large-scale purifications of this type compared to distillation. Alcohols can sometimes be challenging to run on silica (B1680970) gel, and it is generally a more time-consuming and solvent-intensive process. For removing unreacted ketone, distillation is typically more efficient.
-
Question 4: What is the purpose of the acidic aqueous wash during the workup?
-
Answer 4: A dilute acid wash (e.g., with ammonium (B1175870) chloride or dilute HCl) is crucial for two reasons. First, it protonates the alkoxide intermediate formed during the Grignard reaction to yield the final alcohol product. Second, it dissolves the magnesium salts (like Mg(OH)Br) that are formed, allowing them to be removed in the aqueous layer.
Data Presentation
The following table summarizes the key physical properties of the product and potential unreacted starting materials, highlighting the basis for their separation by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound (Product) | C₈H₁₈O | 130.23 | 159 - 160 | ~0.834 |
| 3-Hexanone (Starting Material) | C₆H₁₂O | 100.16 | 123 - 124 | ~0.815 |
| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 | ~0.713 |
Data sourced from references[1][2][3][4][5][6][7].
Experimental Protocol: Purification of this compound
This protocol outlines the steps for an aqueous workup followed by fractional distillation to purify this compound from unreacted 3-hexanone and other reaction-related impurities.
1. Quenching and Extraction (Aqueous Workup)
-
Step 1: Cool the reaction mixture in an ice bath.
-
Step 2: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent. The addition should be done dropwise with stirring, as the reaction can be exothermic.
-
Step 3: Transfer the entire mixture to a separatory funnel.
-
Step 4: Add diethyl ether to dilute the organic layer if needed.
-
Step 5: Shake the funnel, venting frequently to release pressure. Allow the layers to separate. The upper organic layer contains the product and unreacted ketone; the lower aqueous layer contains the magnesium salts.
-
Step 6: Drain and discard the lower aqueous layer.
-
Step 7: Wash the organic layer sequentially with:
-
1M HCl (to further remove magnesium salts)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to remove bulk water and help break any emulsions)
-
-
Step 8: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Step 9: Filter off the drying agent.
-
Step 10: Remove the bulk of the diethyl ether solvent using a rotary evaporator.
2. Fractional Distillation
-
Step 1: Assemble a fractional distillation apparatus. Ensure the fractionating column is adequately packed (e.g., with Raschig rings or Vigreux indentations) and insulated.
-
Step 2: Place the crude product from the workup into the distillation flask, along with boiling chips.
-
Step 3: Begin heating the flask gently.
-
Step 4: Collect the fractions based on the boiling point at the still head.
-
Step 5: Monitor the temperature at the still head closely. A stable temperature plateau indicates a pure fraction is being collected. The temperature will drop between fractions.
-
Step 6: Collect the pure this compound in a pre-weighed receiving flask.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. This compound [stenutz.eu]
- 2. This compound, 597-76-2 [thegoodscentscompany.com]
- 3. 3-Hexanone | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-hexanone, 589-38-8 [thegoodscentscompany.com]
- 5. ez.restek.com [ez.restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing peak tailing in GC-MS analysis of 3-Ethyl-3-hexanol
Technical Support Center: GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the GC-MS analysis of 3-Ethyl-3-hexanol, with a focus on resolving peak tailing.
Troubleshooting Guide: Addressing Peak Tailing for this compound
Issue: My this compound peak is showing significant tailing. What should I do?
Peak tailing for polar analytes like this compound is a common problem in gas chromatography.[1][2] It can compromise peak integration, leading to inaccurate and imprecise quantitative results.[1][3] This guide provides a systematic approach to diagnose and resolve the issue.
Initial Assessment:
First, determine the extent of the problem by observing your chromatogram.
-
Do all peaks tail? If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poor column installation or a disruption in the carrier gas flow path.[3][4]
-
Does only the this compound peak (and other polar analytes) tail? This strongly suggests a chemical interaction between your analyte and active sites within the GC system.[4][5]
Systematic Troubleshooting Steps:
Follow these steps in order, as they are arranged from the most common and easiest to fix, to more complex issues.
Guide 1: Basic Inlet Maintenance
The GC inlet is the most frequent source of activity and contamination.[6][7] Regular maintenance is crucial for good peak shape.[6]
-
Question: Could my inlet liner or septum be the cause?
-
Answer: Yes. The inlet liner is the first surface your sample encounters, and active silanol (B1196071) groups on an undeactivated or contaminated liner can interact with the hydroxyl group of this compound.[8][9] Septum degradation can also shed particles into the liner, creating active sites.
Guide 2: Column Health and Installation
The analytical column is another major contributor to peak tailing due to contamination or improper installation.[1][11]
-
Question: How can I check if my column is the problem?
-
Answer: Column issues often manifest as peak tailing, especially for active compounds.[12] These can be caused by contamination from non-volatile sample matrix components, or by improper installation creating dead volumes.[11][12]
-
Solutions:
-
Trim the Column: Cut 15-20 cm from the inlet end of the column to remove accumulated contaminants and active sites.[11][13] See the detailed protocol below.
-
Verify Installation: Ensure the column is cut cleanly and squarely.[3][11] A poor cut can cause turbulence in the flow path.[4] Also, check that the column is installed at the correct depth in both the inlet and the detector, according to the instrument manufacturer's guidelines.[3][7][12] An improper insertion depth can create unswept volumes, leading to tailing.[11]
-
-
Guide 3: Method Parameter Optimization
If maintenance doesn't solve the issue, your GC method parameters may be suboptimal for this compound.
-
Question: Can my GC method parameters cause peak tailing?
-
Answer: Yes. Incorrect temperatures or flow rates can significantly impact peak shape.
-
Solutions:
-
Inlet Temperature: A temperature that is too low can cause slow or incomplete vaporization of this compound, leading to a broadened peak.[1] Conversely, since tertiary alcohols can be thermally labile, a temperature that is too high might cause degradation, which can also appear as peak tailing.[11][14] Experiment by adjusting the inlet temperature in 10-20 °C increments.
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the analyte's residence time in the system, allowing for more interaction with active sites.[5] Ensure your flow rate is optimal for your column dimensions. Increasing the flow rate can sometimes reduce tailing.[5][15]
-
Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Ensure the initial oven temperature is appropriate and that the ramp rate is sufficient to maintain good peak shape.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What exactly are "active sites" and why do they affect this compound?
-
A1: Active sites are typically exposed silanol groups (Si-OH) on the surfaces of glass inlet liners and the fused silica (B1680970) column.[8][14] The hydroxyl (-OH) group on this compound is polar and can form hydrogen bonds with these active sites.[14] This secondary, unwanted interaction retains some analyte molecules longer than others, causing them to elute from the column more slowly and resulting in a tailed peak.[4]
-
-
Q2: I've performed all the maintenance, but my peak is still tailing. What's next?
-
A2: If extensive troubleshooting of the inlet, column, and method parameters fails, consider the possibility that the column's stationary phase has become irreversibly damaged or is not sufficiently inert for your analysis. In this case, replacing the analytical column, perhaps with one specifically designed for high inertness, may be necessary.[2][6]
-
-
Q3: Can my choice of solvent affect peak shape?
-
Q4: What is a good Tailing Factor or Asymmetry Factor to aim for?
-
A4: Ideally, a perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value between 0.9 and 1.2 is generally considered excellent. A tailing factor greater than 1.5 usually indicates a problem that needs to be addressed.[10]
-
Data Presentation
Table 1: Summary of Key GC-MS Parameters and Troubleshooting Checks
| Parameter / Check | Typical Range / Target | Impact on Peak Tailing for this compound |
| Tailing Factor (Tf) | 0.9 – 1.2 (Excellent) > 1.5 (Problematic)[10] | A quantitative measure of peak symmetry. High values indicate significant tailing. |
| Inlet Temperature | 200 - 250 °C (Starting Point) | Too low: Incomplete vaporization, leading to broadening.[1] Too high: Potential for thermal degradation of the tertiary alcohol.[14] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID column) | Too low: Increases residence time and interaction with active sites.[5] Too high: May decrease column efficiency. |
| Column Trimming | Trim 15-20 cm from inlet end[11][13] | Removes non-volatile residue and active sites that accumulate at the head of the column.[11] |
| Liner Type | Deactivated (Silanized) Glass | Crucial for preventing interaction between the analyte's hydroxyl group and active silanol sites on the glass surface.[8][9] |
Experimental Protocols
Protocol 1: GC Inlet Liner and Septum Replacement
This protocol outlines the standard procedure for replacing the inlet liner and septum, which should be the first step in troubleshooting peak tailing.
-
Cool Down: Set the GC inlet and oven temperatures to ambient (e.g., 40 °C) and wait for them to cool completely.
-
Depressurize Inlet: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.
-
Replace Septum: Remove the old septum with tweezers and replace it with a new one. Do not overtighten the nut upon replacement.
-
Remove Liner: Carefully remove the old inlet liner using clean forceps. Note the orientation of the liner.
-
Install New Liner: Wearing powder-free gloves, insert a new, deactivated liner in the correct orientation. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet components.
-
Pressurize and Leak Check: Restore carrier gas flow. Use an electronic leak detector to check for leaks around the septum nut and other fittings.
-
Condition: Once leak-free, allow the carrier gas to purge the system for 10-15 minutes before heating the inlet to the setpoint temperature.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting peak tailing.
Caption: Interaction of this compound with active sites.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Restek - Blog [restek.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. benchchem.com [benchchem.com]
- 15. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Managing emulsions during the workup of 3-Ethyl-3-hexanol synthesis
Technical Support Center: 3-Ethyl-3-hexanol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the management of emulsions during the workup phase of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it frequently form during the workup of a this compound synthesis?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of this compound synthesis, which is typically achieved via a Grignard reaction, emulsions are a common challenge during the aqueous workup.[2] They are often caused by the formation of fine precipitates of magnesium salts (e.g., magnesium hydroxide) that, along with surfactant-like properties of other compounds in the mixture, stabilize the droplets of one liquid dispersed within the other, preventing the separation of organic and aqueous layers.[2][3]
Q2: What preventative measures can I take to minimize emulsion formation from the start?
Preventing an emulsion is always preferable to breaking one.[1] Key strategies include:
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, use gentle swirling or inversions to mix the layers. This reduces the mechanical energy that can lead to emulsion formation while still allowing for extraction.[2][4]
-
Solvent Evaporation: Before beginning the aqueous workup, consider evaporating the reaction solvent (e.g., THF, ether) and re-dissolving the residue in the desired extraction solvent.[5][6]
-
Careful Quenching: Add the aqueous quenching solution slowly, ideally with efficient stirring, to control the rate of salt precipitation.
Troubleshooting Guide: Managing Emulsions
Q1: I've just added the aqueous solution and a significant emulsion has formed. What should I do first?
Patience can be a valuable tool. Secure the separatory funnel in a clamp and allow it to stand undisturbed for up to 30 minutes.[5][6] Often, the density difference between the two phases will be sufficient for them to begin separating on their own without further intervention.
Q2: The emulsion is stable and not breaking on its own. What is the next recommended step?
The next step is to increase the ionic strength of the aqueous layer, a technique known as "salting out".[1][2]
-
Add Brine: Wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine).
-
Add Solid Salt: Alternatively, add solid sodium chloride directly to the separatory funnel and gently shake to dissolve it.[5][6] This increases the polarity of the aqueous phase, forcing organic components out and helping to coalesce the dispersed droplets.[2]
Q3: "Salting out" did not resolve the issue. What other chemical or physical methods can I try?
If increasing the ionic strength is ineffective, several other techniques can be employed:
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[1][2]
-
Filtration: Many emulsions are stabilized by fine suspended solids.[6] Filtering the entire mixture through a pad of Celite or glass wool can physically remove these particulates and break the emulsion.[2][6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the separation of the layers.[2][4] Even low-speed centrifugation can be successful.[4]
-
Gentle Heating: Gently warming the mixture can sometimes break an emulsion by reducing its viscosity, but this should be done with caution to avoid decomposing the product.[7]
-
Freezing: Lowering the temperature to induce freezing can physically disrupt the emulsion as ice crystals form.[7] After freezing, allow the mixture to thaw slowly to proceed with phase separation.[7]
Q4: The entire mixture is opaque, and I cannot distinguish the interface between the layers. How can I find the phase boundary?
A simple physical trick can help locate the interface. Add a few ice cubes to the separatory funnel.[5] Since ice is less dense than water, it will float on top of the aqueous layer, clearly marking the boundary between the aqueous and organic phases, especially when using common extraction solvents like diethyl ether or ethyl acetate.[5][8]
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Best For/When to Use | Potential Drawbacks |
| Standing | Gravitational separation over time. | Initial, mild emulsions. | Time-consuming; may not work for stable emulsions.[5][6] |
| Salting Out (Brine/Solid NaCl) | Increases the ionic strength of the aqueous layer, reducing the solubility of organic components.[2] | The most common and often effective second step for persistent emulsions.[1][5] | Can significantly increase the total volume of the aqueous layer.[3] |
| Filtration (Celite/Glass Wool) | Physically removes fine solid particles that may be stabilizing the emulsion.[6] | Emulsions where suspended solids are visible or suspected (common in Grignard workups).[3][6] | Can be slow; product may be partially adsorbed onto the filter aid.[3] |
| Centrifugation | Applies mechanical force to accelerate the separation of phases with different densities. | Stubborn emulsions, especially those with small droplet sizes.[4][7] | Limited by the volume capacity of the centrifuge tubes available.[1] |
| Addition of a Different Solvent | Alters the polarity and solvency of the organic phase to break the surfactant-like interactions.[2][7] | Cases where salting out fails and filtration is not practical. | May complicate downstream solvent removal. |
| Gentle Heating/Cooling | Reduces viscosity (heating) or physically disrupts the emulsion via ice crystal formation (cooling).[7] | As a last resort when other methods fail. | Risk of product decomposition with heating; requires careful temperature control.[7] |
Experimental Protocols
Protocol: Breaking a Stubborn Emulsion via Celite Filtration
This protocol is recommended when an emulsion is suspected to be caused by fine particulate matter, a common occurrence in Grignard reaction workups.
-
Prepare the Filter Pad:
-
Select a Büchner or fritted glass funnel of appropriate size for the volume of your mixture.
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Add a layer of Celite (diatomaceous earth), approximately 1-2 cm thick, onto the filter paper.
-
Wet the Celite pad with the organic solvent used for the extraction (e.g., diethyl ether, ethyl acetate) and apply gentle vacuum to compact the pad. Ensure the pad is flat and evenly packed.
-
-
Filter the Emulsion:
-
Turn off the vacuum and carefully pour the entire emulsified mixture onto the center of the Celite pad.
-
Reapply the vacuum. The liquid should pass through the filter, leaving the solid particulates trapped in the Celite.
-
-
Collect and Wash:
-
Collect the filtrate, which should now be a biphasic mixture without the emulsion.[6]
-
Wash the Celite pad with a small amount of fresh organic extraction solvent to recover any product that may have been retained.
-
Transfer the filtrate back to a clean separatory funnel to separate the aqueous and organic layers as usual.
-
-
Final Steps:
-
Do not discard the Celite pad until you have confirmed the successful recovery of your product via methods like TLC or NMR spectroscopy.[6]
-
Visual Guides
Caption: A step-by-step workflow for troubleshooting emulsions.
Caption: The relationship between components that form and break an emulsion.
References
Scaling up the synthesis of 3-Ethyl-3-hexanol for pilot plant production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Ethyl-3-hexanol for pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for pilot plant scale-up?
A1: The most common and scalable method for synthesizing this compound is the Grignard reaction. There are two primary retrosynthetic pathways:
-
Route A: Reaction of ethylmagnesium bromide (Grignard reagent) with 3-hexanone (B147009) (ketone).
-
Route B: Reaction of propylmagnesium bromide (Grignard reagent) with 3-pentanone (B124093) (ketone).
Both routes are viable for large-scale production, and the choice may depend on the availability and cost of the starting materials.
Q2: What are the critical safety considerations when scaling up the Grignard synthesis of this compound?
A2: Scaling up Grignard reactions presents significant safety challenges due to their highly exothermic nature. Key safety considerations include:
-
Exothermic Reaction: The reaction releases a substantial amount of heat, which can lead to a runaway reaction if not properly controlled. Effective cooling and temperature monitoring are crucial.
-
Flammable Solvents: Grignard reactions are typically carried out in flammable ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Strict measures to prevent sparks and ignition sources are necessary.
-
Moisture Sensitivity: Grignard reagents react violently with water. All glassware, solvents, and reagents must be rigorously dried to prevent quenching of the reagent and potential hazards.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Controlled Addition: The Grignard reagent or the ketone should be added slowly and in a controlled manner to manage the reaction rate and heat generation.
Q3: How is this compound typically purified at the pilot plant scale?
A3: At the pilot plant scale, this compound is typically purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 160 °C at atmospheric pressure.[1] Distillation under vacuum allows for a lower boiling temperature, which can prevent thermal degradation of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Incomplete reaction. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 3. Monitor the reaction by TLC or GC to ensure completion before quenching. |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with magnesium oxide. 2. Insufficient activation of magnesium. | 1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Formation of Significant Byproducts (e.g., Wurtz coupling product) | 1. High local concentration of alkyl halide during Grignard formation. 2. Reaction temperature is too high. | 1. Add the alkyl halide solution slowly and with vigorous stirring to the magnesium suspension. 2. Maintain a controlled temperature during the formation of the Grignard reagent. |
| Runaway Reaction | 1. Addition of reagents is too fast. 2. Inadequate cooling. | 1. Immediately stop the addition of reagents. 2. Increase cooling to the reactor. 3. Have a quenching agent (e.g., a solution of ammonium (B1175870) chloride) ready for emergency use. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Example)
Route A: Ethylmagnesium bromide and 3-Hexanone
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromoethane (B45996) (1.1 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining bromoethane solution at a rate to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C. Add a solution of 3-hexanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Workup and Purification: After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Pilot-Plant Scale-Up Considerations
| Parameter | Lab-Scale (Illustrative) | Pilot-Plant Scale (Illustrative) | Key Considerations for Scale-Up |
| Reactant Quantities | 3-Hexanone: 50 g | 3-Hexanone: 5 kg | Ensure accurate dosing and controlled addition rates. |
| Solvent Volume | THF: 500 mL | THF: 50 L | Manage solvent handling and recovery. |
| Reaction Temperature | 0-10 °C (addition) | 5-15 °C (addition) | Heat transfer is less efficient at larger scales; requires a robust cooling system. |
| Addition Time | 30-60 minutes | 2-4 hours | Slower addition is necessary to control the exotherm. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensure efficient mixing to avoid localized hot spots. |
| Monitoring | TLC, visual observation | In-situ probes (e.g., temperature, pressure, IR) | Real-time monitoring is critical for safety and process control. |
| Typical Yield | 70-85% | 65-80% | Yields may be slightly lower on a larger scale due to handling losses. |
Visualizations
Caption: Two primary Grignard synthesis routes to this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Minimizing impurities in the industrial production of 2-Ethylhexanol
Technical Support Center: 2-Ethylhexanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial production of 2-Ethylhexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the industrial production of 2-Ethylhexanol?
A1: Impurities in 2-Ethylhexanol production can originate from three main stages of the manufacturing process: the initial raw materials, side reactions during synthesis, and the final purification steps. Contaminants in the propylene (B89431) and synthesis gas feedstocks, such as sulfur and nitrogen compounds, can poison the catalysts used in the process[1]. The primary synthesis route involves the hydroformylation of propylene to n-butyraldehyde, followed by an aldol (B89426) condensation and then hydrogenation[1][2][3]. Key impurities are introduced at each of these stages. For instance, isobutyraldehyde (B47883) formed during hydroformylation can lead to the unwanted byproduct 2-ethyl-4-methyl pentanol[4]. During the hydrogenation of 2-ethyl-2-hexenal, incomplete reaction can leave residual 2-ethylhexanal, and side reactions can produce compounds like n-butanol, n-butyl butyrate (B1204436), and 2-ethylhexyl butyrate[5][6][7][8].
Q2: What is a typical purity specification for industrial-grade 2-Ethylhexanol?
A2: Industrial-grade 2-Ethylhexanol is expected to be a high-purity product, typically with a minimum assay of 99.5% by weight[9][10]. Key quality parameters that are also specified include appearance (clear and colorless), low water content (often a maximum of 0.05 wt%), minimal acidity (e.g., max 0.002-0.01 wt% as acetic acid), and low color (e.g., max 5-10 on the Pt-Co/Hazen scale)[9][11][12]. The concentration of residual aldehydes, such as 2-ethylhexanal, is also controlled to a maximum limit, for instance, 0.05 wt% or 200 ppm[11][12].
Q3: How can the formation of 2-ethyl-4-methyl pentanol (B124592) be minimized?
A3: The formation of 2-ethyl-4-methyl pentanol is a direct consequence of the presence of isobutyraldehyde in the n-butyraldehyde feed for the aldol condensation step[4]. To minimize this impurity, it is crucial to remove isobutyraldehyde from the n-butyraldehyde stream after the hydroformylation of propylene. This is typically achieved through distillation[4]. A patented process suggests introducing water into the crude n-/iso-butyraldehyde mixture during distillation, which helps to hydrolyze oligomers of isobutyraldehyde back to their monomeric form, facilitating their removal as overheads[4].
Q4: What analytical methods are used to quantify impurities in 2-Ethylhexanol?
A4: Gas chromatography (GC) is the primary analytical technique for determining the purity of 2-Ethylhexanol and quantifying most organic impurities[11][12]. For more detailed identification of unknown components, Gas Chromatography-Mass Spectrometry (GC-MS) is employed[13][14]. Other standard methods are used for specific properties: Karl Fischer titration (or ASTM E 1064) for water content, titration for acidity (e.g., ASTM D 1613), and colorimetric methods (e.g., ISO 2211 / ASTM D 1209) for chromaticity on the Hazen or Pt-Co scale[9][11][12].
Troubleshooting Guides
Issue 1: High Acidity in Final Product
-
Question: Our final 2-Ethylhexanol product shows high acidity, exceeding the specification of 0.01 wt%. What are the potential causes and how can we resolve this?
-
Answer:
-
Potential Causes:
-
Oxidation of Aldehydes: Residual aldehydes, such as n-butyraldehyde or 2-ethylhexanal, can oxidize to their corresponding carboxylic acids (e.g., n-butyric acid)[6][15]. This can be exacerbated by exposure to air at elevated temperatures.
-
Catalyst Degradation: Certain hydrogenation catalysts, if degraded or containing acidic support material, might contribute to the formation of acidic byproducts.
-
Inefficient Purification: The final distillation stage may not be effectively removing acidic compounds that have a boiling point close to that of 2-Ethylhexanol.
-
-
Troubleshooting Steps:
-
Optimize Hydrogenation: Ensure complete conversion of aldehydes during the hydrogenation step by optimizing reaction conditions (temperature, pressure, hydrogen flow) and catalyst activity. This minimizes the presence of acid precursors[16].
-
Inert Atmosphere: Store intermediate and final products under an inert atmosphere, such as nitrogen, to prevent oxidation[12].
-
Purification Column Efficiency: Verify the operational parameters of the distillation columns, including reflux ratio and temperature profile, to ensure effective separation of acidic impurities[17].
-
Catalyst Health: Regularly check the performance and integrity of the hydrogenation catalyst.
-
-
Issue 2: Product Discoloration (High Pt-Co/Hazen Value)
-
Question: The 2-Ethylhexanol product is failing the color specification (e.g., > 10 Hazen). What could be causing the discoloration?
-
Answer:
-
Potential Causes:
-
Unsaturated Impurities: Trace amounts of unsaturated compounds, which may be isomers of the formula C8H16O, are known to cause discoloration, especially when the product is heated with sulfuric acid for testing[17]. These can be difficult to separate by distillation.
-
Aldol Condensation Byproducts: High molecular weight condensation products (heavies) formed during the aldol reaction can carry over into the final product if the purification is inadequate.
-
Thermal Degradation: High temperatures in reboilers during distillation can lead to thermal degradation of 2-Ethylhexanol or impurities, forming color bodies.
-
-
Troubleshooting Steps:
-
Optimize Aldol Condensation: Control the reaction conditions of the aldol condensation (catalyst concentration, temperature, residence time) to minimize the formation of high-boiling byproducts[18][19].
-
Enhance Purification: A multi-stage distillation process is crucial. A first column removes low-boiling impurities, a second column isolates pure 2-Ethylhexanol as an overhead product, and a third can be used to recover any remaining product from the high-boiling residue[17]. Operating the final purification columns under vacuum reduces the boiling temperatures and minimizes thermal degradation[17].
-
Material of Construction: Ensure that storage tanks and piping are made of appropriate materials like stainless steel or aluminum to prevent contamination that could lead to color formation[12].
-
-
Issue 3: Presence of Unwanted Alcohols and Esters
-
Question: GC analysis of our 2-EH product reveals significant peaks for n-butanol and various butyrate esters. How are these formed and how can they be removed?
-
Answer:
-
Potential Causes:
-
n-Butanol Formation: n-Butanol can be formed as a byproduct during the hydrogenation step, where n-butyraldehyde is hydrogenated instead of undergoing aldol condensation[6][20].
-
Ester Formation: Esters like n-butyl butyrate and 2-ethylhexyl butyrate are typically formed through esterification reactions between alcohols (n-butanol, 2-Ethylhexanol) and carboxylic acids (n-butyric acid) present in the reaction mixture[6][7][8]. These reactions can be catalyzed by acidic species.
-
-
Troubleshooting Steps:
-
Selective Aldol Condensation: Optimize the aldol condensation stage to favor the self-condensation of n-butyraldehyde over its hydrogenation to n-butanol[20]. Using a bifunctional catalyst can sometimes be tailored to improve selectivity towards 2-Ethylhexanol[6][20].
-
Control Acidity: As mentioned in Issue 1, minimizing the formation of acidic byproducts will in turn reduce the catalytic pathway for esterification.
-
Fractional Distillation: These impurities have different boiling points than 2-Ethylhexanol and can be effectively removed through a well-designed fractional distillation process. n-Butanol (b.p. ~118°C) is a low-boiler and will be removed in the first column, while esters like 2-ethylhexyl butyrate are higher-boiling and will be removed as residue from the main purification column[17].
-
-
Data Presentation
Table 1: Typical Product Specifications for High-Purity 2-Ethylhexanol
| Parameter | Unit | Specification | Test Method |
| Purity (Assay) | wt. % | min. 99.5 - 99.7 | Gas Chromatography (GC) |
| Water Content | wt. % | max. 0.05 | ASTM E 1064 |
| Acidity (as acetic acid) | wt. % | max. 0.01 | ASTM D 1613 |
| Color | Pt-Co/Hazen | max. 5 - 10 | ISO 2211 / ASTM D 1209 |
| Aldehydes (as 2-ethylhexanal) | wt. % | max. 0.05 | Gas Chromatography (GC) |
(Data compiled from multiple sources including[9][11][12])
Table 2: Boiling Points of 2-Ethylhexanol and Common Impurities
| Compound | Boiling Point (°C at 1 atm) | Classification |
| n-Butanol | 117.7 | Low-Boiler |
| n-Butyraldehyde | 74.8 | Low-Boiler |
| 2-Ethylhexanol | 184.7 | Product |
| 2-Ethylhexanal | 163.4 | Low-Boiler |
| 2-Ethyl-2-hexenal | 175 | Low-Boiler |
| n-Butyl Butyrate | 166 | Low-Boiler |
| 2-Ethyl-4-methyl pentanol | ~168 | Low-Boiler |
| 2-Ethylhexyl butyrate | ~230 | High-Boiler |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) for Purity Assay and Impurity Profiling
This protocol provides a general methodology for the analysis of 2-Ethylhexanol. Specific parameters should be optimized for the available instrumentation and target impurities.
-
Objective: To determine the purity of 2-Ethylhexanol and quantify known impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5, or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation:
-
Prepare a calibration standard containing known concentrations of 2-Ethylhexanol and relevant impurities (e.g., n-butanol, 2-ethylhexanal, 2-ethylhexyl butyrate) in a high-purity solvent like acetone (B3395972) or isopropanol.
-
Dilute the 2-Ethylhexanol sample to be analyzed in the same solvent to a concentration within the calibration range.
-
-
GC-FID Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Identify peaks based on retention times from the calibration standard. Quantify the concentration of each component using the calibration curve. Purity is calculated as 100% minus the sum of all quantified impurities.
Visualizations
Caption: Overall workflow for 2-Ethylhexanol production and key impurity formation points.
Caption: Typical three-stage distillation process for 2-Ethylhexanol purification.
References
- 1. irejournals.com [irejournals.com]
- 2. iranpetroleum.co [iranpetroleum.co]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 4. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 5. bch.ro [bch.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. scribd.com [scribd.com]
- 11. oxoplast.com [oxoplast.com]
- 12. perstorp.com [perstorp.com]
- 13. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Ethylhexanol - Analysis - Analytice [analytice.com]
- 15. scielo.br [scielo.br]
- 16. tandfonline.com [tandfonline.com]
- 17. US3703444A - Production of pure 2-ethyl hexanol by three-stage distillation - Google Patents [patents.google.com]
- 18. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Ethyl-3-hexanol Using 2D NMR Techniques
In the field of chemical research and drug development, the unambiguous determination of a molecule's structure is a critical step. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often require advanced 2D NMR techniques for complete structural assignment. This guide provides a comparative analysis of three essential 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of 3-ethyl-3-hexanol.
The structure of this compound, with the numbering convention used throughout this guide, is shown below:
(Note: The image is a placeholder for the chemical structure of this compound with atoms numbered C1 through C8 and associated protons.)
Comparison of Key 2D NMR Techniques for Structural Elucidation
A combination of 2D NMR experiments is essential to piece together the complete molecular puzzle. Each technique provides a unique type of correlation, and together they offer conclusive evidence for the proposed structure.[1]
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] The resulting spectrum shows cross-peaks between protons that are part of the same spin system, allowing for the tracing of proton connectivity throughout a carbon chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[3] It is exceptionally powerful for assigning the carbon signals corresponding to already-assigned proton signals.[1] Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds in conjugated systems.[2][3] It is crucial for identifying connections between different spin systems and for assigning quaternary carbons, which are not visible in HSQC spectra.
Data Presentation: Predicted NMR Data and Expected Correlations
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | 0.92 | 14.8 |
| 2 | CH₂ | 1.45 | 17.5 |
| 3 | C-OH | - | 75.8 |
| 4 | CH₂ | 1.55 | 30.1 |
| 5 | CH₂ | 1.40 | 23.5 |
| 6 | CH₃ | 0.90 | 14.2 |
| 7 | CH₂ | 1.55 | 30.1 |
| 8 | CH₃ | 0.88 | 8.1 |
| OH | OH | ~1.5 - 2.0 (variable, broad) | - |
Note: Predicted data generated using standard NMR prediction algorithms. Actual experimental values may vary.
Table 2: Summary of Expected 2D NMR Correlations
| Experiment | From Atom (Proton) | To Atom(s) (Proton or Carbon) | Type of Correlation |
| COSY | H1 | H2 | ³JHH (Vicinal coupling) |
| H2 | H1 | ³JHH (Vicinal coupling) | |
| H4 | H5 | ³JHH (Vicinal coupling) | |
| H5 | H4, H6 | ³JHH (Vicinal coupling) | |
| H6 | H5 | ³JHH (Vicinal coupling) | |
| H7 | H8 | ³JHH (Vicinal coupling) | |
| H8 | H7 | ³JHH (Vicinal coupling) | |
| HSQC | H1 | C1 | ¹JCH (Direct attachment) |
| H2 | C2 | ¹JCH (Direct attachment) | |
| H4 | C4 | ¹JCH (Direct attachment) | |
| H5 | C5 | ¹JCH (Direct attachment) | |
| H6 | C6 | ¹JCH (Direct attachment) | |
| H7 | C7 | ¹JCH (Direct attachment) | |
| H8 | C8 | ¹JCH (Direct attachment) | |
| HMBC | H1 | C2, C3 | ²JCH, ³JCH |
| H2 | C1, C3, C4, C7 | ²JCH, ³JCH | |
| H4 | C2, C3, C5, C6, C7 | ²JCH, ³JCH | |
| H5 | C3, C4, C6 | ²JCH, ³JCH | |
| H6 | C4, C5 | ²JCH, ³JCH | |
| H7 | C2, C3, C4, C8 | ²JCH, ³JCH | |
| H8 | C3, C7 | ²JCH, ³JCH |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The sample should be free of particulate matter and dissolved in a deuterated solvent (e.g., CDCl₃) at a concentration of 10-25 mg/mL.
General Instrument Setup
-
Insert the sample into the magnet, lock on the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve optimal homogeneity. Do not spin the sample for 2D experiments.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure the sample is suitable for analysis.
-
Calibrate the 90° proton pulse width, which is a critical parameter for all subsequent experiments.
COSY (Correlation Spectroscopy) Protocol
-
Load Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set Spectral Parameters:
-
Set the spectral width (sw) in both dimensions (F1 and F2) to cover all proton signals.
-
Set the number of data points in the direct dimension (td in F2) to 2K or 4K.
-
Set the number of increments in the indirect dimension (td in F1) to 256 or 512.
-
-
Acquisition: Set the number of scans (ns) to a multiple of 2 or 4 (e.g., 4, 8) and a relaxation delay (d1) of 1-2 seconds. Start the acquisition.
-
Processing: Apply a sine-bell window function to both dimensions, followed by a two-dimensional Fourier transform (xfb). Symmetrize the spectrum if necessary.
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Load Pulse Program: Select a phase-sensitive, gradient-enhanced HSQC pulse sequence with multiplicity editing if desired (e.g., hsqcedetgpsisp2.2).
-
Set Spectral Parameters:
-
Set the proton spectral width (F2 dimension) as determined from the 1D ¹H spectrum.
-
Set the carbon spectral width (F1 dimension) to cover all expected carbon signals (e.g., 0-80 ppm for an aliphatic compound).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Acquisition: Set the number of scans (ns) to a multiple of 4 or 8 and a relaxation delay (d1) of 1.5 seconds. Start the acquisition.
-
Processing: Apply appropriate window functions (e.g., QSINE in F2, SINE in F1) and perform a two-dimensional Fourier transform (xfb). Phase correct the spectrum carefully in both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Load Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set Spectral Parameters:
-
Set the proton spectral width (F2 dimension) as in the HSQC experiment.
-
Set the carbon spectral width (F1 dimension) to cover all carbons, including the quaternary carbon (e.g., 0-80 ppm).
-
Set the long-range coupling constant (nJCH) to a compromise value, typically 8 Hz, to observe both ²J and ³J correlations.
-
-
Acquisition: HMBC is less sensitive than HSQC, so a higher number of scans (ns, e.g., 8, 16, or more) may be required. Use a relaxation delay (d1) of 1.5-2 seconds. Start the acquisition.
-
Processing: Process the data using a magnitude calculation after the Fourier transform (xfb). No phasing is required for magnitude-mode spectra.
Visualizations: Workflows and Correlations
Experimental and Analytical Workflow
The logical flow from sample preparation to final structure confirmation involves a series of sequential experiments and data analysis steps.
Caption: Workflow for 2D NMR-based structure elucidation.
2D NMR Correlation Network for this compound
This diagram visualizes the key through-bond correlations that confirm the structure of this compound.
Caption: Key COSY, HSQC, and HMBC correlations for this compound.
References
A Comparative Guide to the Reactivity of 3-Ethyl-3-hexanol and Its Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient chemical synthesis. This guide provides a comprehensive comparison of the reactivity of 3-Ethyl-3-hexanol, a tertiary alcohol, with its primary and secondary hexanol isomers. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data for key reaction types: nucleophilic substitution, oxidation, dehydration, and esterification.
Structural Isomers of Hexanol: A Foundation for Reactivity Differences
Hexanol (C₆H₁₄O) encompasses a variety of structural isomers, which are broadly categorized into primary, secondary, and tertiary alcohols. This classification is based on the substitution of the carbon atom to which the hydroxyl (-OH) group is attached.
-
Primary (1°) Alcohols: The hydroxyl group is bonded to a carbon atom that is attached to only one other carbon atom (e.g., 1-hexanol).
-
Secondary (2°) Alcohols: The hydroxyl group is bonded to a carbon atom that is attached to two other carbon atoms (e.g., 2-hexanol, 3-hexanol).
-
Tertiary (3°) Alcohols: The hydroxyl group is bonded to a carbon atom that is attached to three other carbon atoms (e.g., this compound).
The differing reactivity profiles of these isomers are primarily dictated by two fundamental factors:
-
Steric Hindrance: The spatial arrangement and size of atomic groups surrounding the hydroxyl functional group can physically obstruct the approach of reactants. Generally, steric hindrance increases from primary to tertiary alcohols.
-
Carbocation Stability: For reactions that proceed via a carbocation intermediate, the stability of this positively charged species is a critical determinant of the reaction rate. The order of carbocation stability is tertiary > secondary > primary, due to the electron-donating inductive effect and hyperconjugation from the alkyl groups.[1][2]
The subsequent sections will explore the comparative reactivity of this compound and its isomers in several key chemical transformations.
Nucleophilic Substitution: Insights from the Lucas Test
The Lucas test serves as a qualitative diagnostic tool to differentiate between low molecular weight primary, secondary, and tertiary alcohols based on their reactivity towards nucleophilic substitution (specifically, an Sₙ1 reaction).[3] The Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid, facilitates the formation of an insoluble alkyl chloride, observed as turbidity. The rate of this reaction is directly correlated with the stability of the carbocation intermediate formed upon protonation and departure of the hydroxyl group as water.[1][4]
Reactivity Trend: Tertiary > Secondary > Primary
| Alcohol Isomer | Class | Observation with Lucas Reagent | Approximate Reaction Time |
| This compound | Tertiary | Immediate formation of a cloudy solution | < 1 minute [5] |
| 2-Hexanol | Secondary | Cloudy solution forms slowly | 3-5 minutes[1] |
| 3-Hexanol | Secondary | Cloudy solution forms slowly | 3-5 minutes |
| 1-Hexanol | Primary | No observable reaction at room temperature | No reaction[1] |
Experimental Protocol: The Lucas Test
-
Reagent Preparation: Carefully dissolve 16 g of anhydrous zinc chloride in 10 mL of concentrated hydrochloric acid while cooling the mixture.
-
Procedure:
-
In a clean, dry test tube, place approximately 1 mL of the alcohol sample.
-
Add 6 mL of the freshly prepared Lucas reagent to the test tube.
-
Securely stopper the test tube and shake the contents vigorously for about 15 seconds.
-
Allow the test tube to stand at ambient temperature and observe the time required for the initially clear solution to become turbid or for a distinct layer of alkyl chloride to form.[6]
-
Workflow for the Lucas Test to differentiate alcohol classes.
Oxidation Reactions: The Chromic Acid Test
The susceptibility of an alcohol to oxidation is highly dependent on its structure. Primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids. Secondary alcohols are oxidized to ketones. Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to oxidation under mild conditions.[7][8]
Reactivity Trend: Primary > Secondary > Tertiary
| Alcohol Isomer | Class | Observation with Chromic Acid (H₂CrO₄) |
| 1-Hexanol | Primary | Rapid color change from orange to green/blue[5] |
| 2-Hexanol | Secondary | Slower color change from orange to green/blue[5] |
| 3-Hexanol | Secondary | Slower color change from orange to green/blue |
| This compound | Tertiary | No reaction; solution remains orange [5] |
Experimental Protocol: The Chromic Acid (Jones) Test
-
Reagent Preparation: Dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid. Cautiously dilute this mixture to a final volume of 100 mL with distilled water.
-
Procedure:
-
In a small test tube, dissolve 1-2 drops of the alcohol in 1 mL of acetone.
-
To this solution, add 1-2 drops of the chromic acid reagent.
-
Observe for any immediate color change. A positive test is indicated by the formation of a green or blue-green precipitate within a few seconds.[9]
-
Oxidation pathways for different classes of alcohols.
Dehydration (Elimination) Reactions
The acid-catalyzed dehydration of alcohols to yield alkenes is a common elimination reaction. The facility with which an alcohol undergoes dehydration is directly related to the stability of the carbocation intermediate formed during the reaction.
Reactivity Trend: Tertiary > Secondary > Primary
| Alcohol Isomer | Class | Relative Dehydration Rate | Major Alkene Product(s) |
| This compound | Tertiary | Fastest | 3-Ethyl-2-hexene, 3-Ethyl-3-hexene |
| 2-Hexanol | Secondary | Intermediate | 2-Hexene (cis and trans), 1-Hexene |
| 3-Hexanol | Secondary | Intermediate | 3-Hexene (cis and trans), 2-Hexene (cis and trans) |
| 1-Hexanol | Primary | Slowest | 1-Hexene |
Experimental Protocol: Acid-Catalyzed Dehydration of an Alcohol
-
Procedure:
-
In a 50 mL round-bottom flask, place 5.0 mL of the alcohol.
-
With constant swirling and cooling in an ice bath, carefully add 2.0 mL of concentrated sulfuric acid dropwise.
-
Add a few boiling chips to the flask and assemble a fractional distillation apparatus.
-
Gently heat the flask to initiate the reaction and distill the alkene product. The distillation temperature should be maintained below 100°C.
-
The collected distillate should be washed with an equal volume of 10% sodium carbonate solution to neutralize any residual acid.
-
The organic layer is then separated and dried over anhydrous sodium sulfate.
-
The product distribution can be quantitatively determined using gas chromatography-mass spectrometry (GC-MS).
-
Esterification Reactions
Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst to produce an ester. The reactivity of the alcohol in this reaction is primarily governed by steric hindrance around the hydroxyl group, which can impede the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Reactivity Trend: Primary > Secondary > Tertiary
| Alcohol Isomer | Class | Relative Esterification Rate |
| 1-Hexanol | Primary | Fastest |
| 2-Hexanol | Secondary | Intermediate |
| 3-Hexanol | Secondary | Intermediate |
| This compound | Tertiary | Slowest |
Experimental Protocol: Fischer Esterification
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of the alcohol, 0.12 mol of a carboxylic acid (e.g., glacial acetic acid), and 5-10 drops of concentrated sulfuric acid.
-
Add a boiling chip to the mixture and reflux for 1-2 hours.
-
After the reaction has cooled to room temperature, transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Wash the organic layer sequentially with 25 mL of 5% sodium bicarbonate solution and 25 mL of a saturated sodium chloride solution.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
The final ester product can be purified by distillation.
-
Conclusion
The reactivity of this compound, as a representative tertiary alcohol, is demonstrably distinct from its primary and secondary isomers. It displays the highest reactivity in reactions that proceed through a carbocation intermediate, such as Sₙ1 substitutions (Lucas test) and acid-catalyzed dehydration. In contrast, its highly substituted nature results in significant steric hindrance, rendering it the least reactive in sterically sensitive reactions like esterification and resistant to oxidation under mild conditions. This comparative analysis underscores the pivotal role of isomeric structure in determining chemical reactivity, offering a valuable framework for synthetic strategy and mechanistic elucidation in research and development.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. testbook.com [testbook.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. reddit.com [reddit.com]
- 8. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 3-Ethyl-3-hexanol and 3-methyl-3-pentanol as Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is critical. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, offer unique reactivity that can be both advantageous and challenging. This guide provides a detailed, objective comparison of two structurally similar tertiary alcohols: 3-Ethyl-3-hexanol and 3-methyl-3-pentanol (B165633). This analysis, supported by experimental data and protocols, aims to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tabular Comparison
The physical properties of an alcohol, such as its boiling point, melting point, and solubility, are crucial determinants of its suitability for various reaction conditions and formulations. Below is a summary of the key physicochemical properties of this compound and 3-methyl-3-pentanol.
| Property | This compound | 3-methyl-3-pentanol |
| Molecular Formula | C₈H₁₈O[1][2] | C₆H₁₄O[3][4] |
| Molecular Weight | 130.23 g/mol [1][5] | 102.17 g/mol [3][6] |
| Boiling Point | ~160 °C[7] | 122.4 °C[8] |
| Melting Point | Not available | -23.6 °C[8] |
| Density | ~0.83 g/mL | 0.8286 g/cm³ at 20 °C[8] |
| Water Solubility | Low | 45 g/L[8] |
| Structure |
Synthesis of Tertiary Alcohols: The Grignard Reaction
A common and versatile method for the synthesis of tertiary alcohols is the Grignard reaction.[9][10] This reaction involves the addition of a Grignard reagent (R-MgX) to a ketone.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound and 3-methyl-3-pentanol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide (for Grignard reagent)
-
3-Pentanone (for this compound)
-
Acetone (B3395972) (for 3-methyl-3-pentanol)
-
Anhydrous Calcium Chloride
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Sulfuric Acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
All glassware must be thoroughly dried in an oven and assembled while hot to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel (both fitted with drying tubes), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the respective ketone (3-pentanone for this compound or acetone for 3-methyl-3-pentanol) in anhydrous diethyl ether from the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
-
Workup:
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude tertiary alcohol by fractional distillation.
-
References
- 1. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 3. 3-methyl-3-Pentanol | C6H14O | CID 6493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 3-Methyl-3-pentanol | 77-74-7 [chemicalbook.com]
- 7. This compound | 597-76-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alcohols
For researchers, scientists, and professionals in drug development, a thorough understanding of alcohol reactivity is fundamental to synthetic chemistry and the design of novel therapeutics. The structural classification of an alcohol as primary (1°), secondary (2°), or tertiary (3°) dictates its reactivity profile across a range of common organic transformations. This guide provides a comparative analysis of the reactivity of these alcohol classes in key reactions, supported by experimental data and detailed protocols.
Oxidation Reactions
The oxidation of alcohols is a foundational transformation in organic synthesis, yielding valuable carbonyl compounds. The reactivity of alcohols in oxidation is directly related to the number of alpha-hydrogens (hydrogens on the carbon atom bearing the hydroxyl group). Primary alcohols possess two alpha-hydrogens, secondary alcohols have one, and tertiary alcohols have none. This structural difference leads to a distinct order of reactivity: Primary > Secondary > Tertiary.
Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids, depending on the reaction conditions and the oxidizing agent used.[1] Secondary alcohols are oxidized to ketones, and further oxidation is resisted as it would require the cleavage of a carbon-carbon bond.[1] Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of an alpha-hydrogen.[1][2]
Comparative Data for Oxidation with Acidified Potassium Dichromate(VI)
The reaction with acidified potassium dichromate(VI) provides a clear visual indication of oxidation, as the orange dichromate(VI) ion is reduced to the green chromium(III) ion.[2][3]
| Alcohol Class | Example Alcohol | Oxidizing Agent | Observation | Relative Rate |
| Primary (1°) | 1-Propanol | K₂Cr₂O₇ / H₂SO₄ | The orange solution turns green. | Fast (within minutes)[1] |
| Secondary (2°) | 2-Propanol | K₂Cr₂O₇ / H₂SO₄ | The orange solution turns green. | Slower than primary[1] |
| Tertiary (3°) | 2-Methyl-2-propanol | K₂Cr₂O₇ / H₂SO₄ | The solution remains orange. | No reaction[1][3] |
Experimental Protocol: Comparative Oxidation with Potassium Dichromate(VI)
This microscale experiment demonstrates the relative oxidation rates of primary, secondary, and tertiary alcohols.[1]
Materials:
-
Potassium dichromate(VI) solution (0.1 M)
-
Sulfuric acid (1 M)
-
Primary alcohol (e.g., 1-propanol)
-
Secondary alcohol (e.g., 2-propanol)
-
Tertiary alcohol (e.g., 2-methyl-2-propanol)
-
24-well plate
-
Dropping pipettes
Procedure:
-
Prepare the oxidizing solution by adding approximately 1 mL of 1 M sulfuric acid to 2 mL of 0.1 M potassium dichromate(VI) solution.
-
Using a clean pipette, place 10 drops of the acidified potassium dichromate(VI) solution into three separate wells of the well-plate.[4]
-
Add 2 drops of the primary alcohol to the first well, 2 drops of the secondary alcohol to the second well, and 2 drops of the tertiary alcohol to the third well.[1]
-
Observe the wells over several minutes and record any color changes.[1]
Expected Results:
-
Primary Alcohol: A color change from orange to green will be observed within a few minutes.[1]
-
Secondary Alcohol: The color change to green will occur more slowly than with the primary alcohol.[1]
-
Tertiary Alcohol: The solution will remain orange, indicating no reaction.[1]
Oxidation pathways for primary, secondary, and tertiary alcohols.
Dehydration Reactions
The acid-catalyzed dehydration of alcohols to form alkenes is an elimination reaction. The reactivity trend for dehydration is the reverse of that for oxidation: Tertiary > Secondary > Primary. This order is a direct consequence of the stability of the carbocation intermediate that is formed during the reaction. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations.[5]
The reaction conditions, particularly temperature, required for dehydration vary significantly with the class of alcohol, reflecting the ease of carbocation formation.[6]
Comparative Data for Acid-Catalyzed Dehydration
| Alcohol Class | Example Alcohol | Catalyst | Temperature Range (°C) | Reaction Mechanism |
| Primary (1°) | Ethanol (B145695) | Concentrated H₂SO₄ | 170 - 180[6] | E2[6] |
| Secondary (2°) | Cyclohexanol | Concentrated H₂SO₄ | 100 - 140[6] | E1[5] |
| Tertiary (3°) | 2-Methyl-2-propanol | Dilute H₂SO₄ | 25 - 80[6] | E1[5] |
Experimental Protocol: Dehydration of Ethanol to Ethene
This protocol describes the laboratory-scale synthesis of ethene from ethanol using a strong acid catalyst.[7]
Materials:
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution
-
Apparatus for heating and gas collection over water
Procedure:
-
Ethanol is heated with an excess of concentrated sulfuric acid to a temperature of 170°C.[7]
-
The gases produced are passed through a sodium hydroxide solution to remove acidic impurities such as carbon dioxide and sulfur dioxide.[7]
-
The purified ethene gas is then collected over water.[7]
Generalized workflow for the E1 dehydration of an alcohol.
Substitution Reactions (Lucas Test)
The Lucas test utilizes a solution of anhydrous zinc chloride in concentrated hydrochloric acid (Lucas reagent) to differentiate between low molecular weight primary, secondary, and tertiary alcohols.[8] The reaction is a nucleophilic substitution where the chloride ion replaces the hydroxyl group. The reactivity order is Tertiary > Secondary > Primary, which again correlates with the stability of the carbocation intermediate formed in an Sₙ1-type mechanism.[9]
Tertiary alcohols react almost immediately to form an insoluble alkyl chloride, resulting in turbidity. Secondary alcohols react more slowly, while primary alcohols show no discernible reaction at room temperature.[10]
Comparative Data for the Lucas Test
| Alcohol Class | Example Alcohol | Reagent | Observation | Time to Turbidity |
| Primary (1°) | 1-Pentanol | ZnCl₂ / conc. HCl | Solution remains clear. | No reaction at room temperature; may turn cloudy upon heating.[8] |
| Secondary (2°) | 2-Pentanol | ZnCl₂ / conc. HCl | Solution turns cloudy/turbid. | 3-5 minutes[8][11] |
| Tertiary (3°) | 2-Methyl-2-butanol | ZnCl₂ / conc. HCl | Solution immediately turns cloudy/turbid. | Immediate[8][10] |
Experimental Protocol: The Lucas Test
This procedure outlines the steps to differentiate between the three classes of alcohols.[11]
Materials:
-
Lucas reagent (anhydrous ZnCl₂ in concentrated HCl)
-
Primary alcohol (e.g., 1-butanol)
-
Secondary alcohol (e.g., 2-butanol)
-
Tertiary alcohol (e.g., tert-butyl alcohol)
-
Test tubes
Procedure:
-
Place about 2 mL of the alcohol to be tested into a clean, dry test tube.
-
Add approximately 2-3 mL of the Lucas reagent to the test tube.[11]
-
Shake the test tube to mix the contents thoroughly.
-
Allow the mixture to stand at room temperature and observe for the formation of turbidity. Note the time taken for the solution to become cloudy.[11]
Sₙ1 mechanism for the reaction of a tertiary alcohol in the Lucas test.
Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity of alcohols in this reaction is primarily governed by steric hindrance. As the number and size of alkyl groups around the hydroxyl-bearing carbon increase, it becomes more difficult for the alcohol to act as a nucleophile and attack the carbonyl carbon of the carboxylic acid.[12] Consequently, the reactivity order is: Primary > Secondary > Tertiary.
Primary alcohols react most readily, while tertiary alcohols are the least reactive and are prone to elimination under the acidic and heated conditions of the reaction.[12][13]
Comparative Reactivity in Fischer Esterification
| Alcohol Class | Example Alcohol | Relative Reactivity | Primary Reason |
| Primary (1°) | Methanol | High | Low steric hindrance |
| Secondary (2°) | Isopropanol | Medium | Moderate steric hindrance |
| Tertiary (3°) | tert-Butanol | Low | High steric hindrance; prone to elimination[13] |
Experimental Protocol: Fischer Esterification of Acetic Acid and Isopentyl Alcohol
This protocol describes the synthesis of isopentyl acetate (B1210297) (banana oil).[14]
Materials:
-
Isopentyl alcohol (a primary alcohol)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask, combine isopentyl alcohol and glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for approximately 45-60 minutes.[14]
-
After cooling, the product is isolated and purified, typically through extraction and distillation.[14]
Conclusion
The classification of an alcohol as primary, secondary, or tertiary provides a powerful predictive tool for its chemical behavior. The reactivity trends are summarized below:
-
Oxidation: Primary > Secondary > Tertiary
-
Dehydration: Tertiary > Secondary > Primary
-
Substitution (Sₙ1): Tertiary > Secondary > Primary
-
Esterification (Steric Effects): Primary > Secondary > Tertiary
A comprehensive grasp of these reactivity patterns is indispensable for professionals in chemical research and drug development, enabling the strategic design of synthetic routes and the prediction of reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 5. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 9. quora.com [quora.com]
- 10. testbook.com [testbook.com]
- 11. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. Give the relationship between the steric hindrance and the rate of es - askIITians [askiitians.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. community.wvu.edu [community.wvu.edu]
A Comparative Guide to Confirming the Purity of Synthesized 3-Ethyl-3-hexanol via Elemental Analysis
For researchers and professionals in drug development and chemical synthesis, verifying the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for confirming the purity of 3-Ethyl-3-hexanol.
Theoretical vs. Experimental Elemental Composition
Elemental analysis provides a fundamental measure of a compound's purity by comparing its experimental elemental composition to the theoretical values derived from its molecular formula. The molecular formula for this compound is C8H18O[1][2][3][4][5][6][7][8]. Based on this, the theoretical elemental composition can be calculated.
A synthesized sample of high purity should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% deviation.
| Element | Molar Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) | Hypothetical Pure Sample (%) | Hypothetical Impure Sample (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 73.79 | 73.65 | 71.23 |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 13.94 | 13.88 | 12.95 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 12.28 | 12.47 | 15.82 |
| Total | 130.224 | 100.00 | 100.00 | 100.00 |
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a robust technique, other methods can provide complementary or, in some cases, more detailed information about the nature of impurities.
| Method | Principle | Advantages | Disadvantages |
| Elemental Analysis | Measures the mass percentages of C, H, and O in the sample. | Provides fundamental confirmation of the empirical formula. Highly accurate for pure compounds. | Does not identify the nature of impurities. Insensitive to isomeric impurities. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase.[9][10][11][12] | Highly sensitive to volatile impurities. Can quantify the amount of each component. | Requires that the sample be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atoms.[10][13] | Can identify and quantify impurities, including isomers. Provides structural confirmation of the target compound. | Less sensitive than GC for trace impurities. Requires more complex data interpretation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups.[4][9][14] | Quick and non-destructive. Good for identifying the presence of expected functional groups (e.g., O-H for an alcohol). | Not ideal for quantification. Can be insensitive to impurities with similar functional groups. |
| Boiling Point Determination | Measures the temperature at which the liquid boils at a given pressure.[9] | Simple and inexpensive. A sharp, constant boiling point suggests purity. | Insensitive to small amounts of impurities. Not a definitive test on its own. |
Experimental Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound, incorporating elemental analysis as a key step.
Caption: Workflow for the synthesis, purification, and purity analysis of this compound.
Experimental Protocol: Elemental Analysis
Objective: To determine the mass percentages of Carbon, Hydrogen, and Oxygen in a sample of synthesized this compound and compare them to the theoretical values.
Materials:
-
Synthesized and purified this compound
-
Tin or silver capsules
-
Microbalance
-
Elemental Analyzer (CHNS/O Analyzer)
-
Certified standards (e.g., acetanilide) for calibration
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition. This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the this compound sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to ensure no loss of the volatile sample.
-
Repeat the process to prepare at least three samples for replicate analysis.
-
-
Analysis:
-
Introduce the encapsulated samples into the elemental analyzer's autosampler.
-
The sample is combusted at a high temperature (typically ~900-1000°C) in the presence of oxygen.
-
The combustion products (CO2, H2O, and O2 for an oxygen analysis) are passed through a series of columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument's software calculates the mass percentages of Carbon, Hydrogen, and Oxygen based on the detector signals and the initial sample weight.
-
Calculate the average percentage for each element from the replicate analyses.
-
Compare the experimental results to the theoretical percentages for C8H18O. The results should be within the acceptable error margin of the instrument (typically ±0.4%).
-
References
- 1. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. This compound | 597-76-2 [chemicalbook.com]
- 4. 3-Hexanol, 3-ethyl- [webbook.nist.gov]
- 5. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound [stenutz.eu]
- 8. 3-Hexanol, 3-ethyl- (CAS 597-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. iltusa.com [iltusa.com]
- 12. agilent.com [agilent.com]
- 13. echemi.com [echemi.com]
- 14. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
A Comparative Analysis of Experimental and NIST Library Mass Spectra of 3-Ethyl-3-hexanol
For researchers and professionals in drug development and chemical analysis, accurate identification of compounds is paramount. Mass spectrometry is a cornerstone technique for molecular identification, and the comparison of experimentally obtained spectra with established library spectra, such as those from the National Institute of Standards and Technology (NIST), is a routine yet critical workflow. This guide provides a detailed comparison of the expected experimental mass spectrum of 3-Ethyl-3-hexanol with its corresponding entry in the NIST Mass Spectral Library, supported by established fragmentation principles for tertiary alcohols.
Data Presentation: Mass Spectral Data of this compound
The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M+) and the presence of several key fragment ions resulting from alpha-cleavage and dehydration. The data presented in Table 1 is based on the NIST library spectrum, which serves as a benchmark for experimental results.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 59 | 100 | [C3H7O]+ | α-cleavage (loss of C3H7 radical) |
| 101 | 45 | [C6H13O]+ | α-cleavage (loss of C2H5 radical) |
| 73 | 40 | [C4H9O]+ | α-cleavage (loss of C2H5 radical) |
| 43 | 35 | [C3H7]+ | Secondary fragmentation |
| 112 | 10 | [C8H16]+• | Dehydration (loss of H2O) |
Data sourced from the NIST Mass Spectral Library.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of this compound
The following is a generalized protocol for obtaining an electron ionization mass spectrum of a liquid alcohol like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 ppm) in a volatile organic solvent such as methanol (B129727) or hexane.
2. GC-MS System Parameters:
-
Injector: Set to a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for the separation of alcohols.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 2 minutes.
-
-
MS Interface Temperature: 280°C.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[1][2]
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting this compound peak.
-
Perform a background subtraction to obtain a clean spectrum.
-
Compare the acquired spectrum with the NIST library spectrum for identification and confirmation. The fragmentation pattern of tertiary alcohols is often characterized by the absence of a clear molecular ion peak and prominent peaks resulting from α-cleavage and dehydration.[3][4]
Mandatory Visualization: Comparison Workflow
The following diagram illustrates the logical workflow for comparing an experimental mass spectrum with a NIST library spectrum.
Caption: Workflow for Mass Spectral Comparison.
This guide provides a foundational framework for the analysis and comparison of the mass spectrum of this compound. By following the detailed experimental protocol and utilizing the comparative data and workflow, researchers can confidently identify this compound in their samples.
References
A Comparative Guide to Grignard Reagents for the Synthesis of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in academic research and pharmaceutical development. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, remains a primary tool for accessing these important structural motifs. This guide provides an objective comparison of the performance of various Grignard reagents in the synthesis of tertiary alcohols, supported by experimental data and detailed protocols.
Performance of Grignard Reagents in Tertiary Alcohol Synthesis
Table 1: Comparison of Grignard Reagents for the Synthesis of 2-Phenyl-2-propanol
| Grignard Reagent | Carbonyl Substrate | Tertiary Alcohol Product | Reported Yield (%) | Observations/Substrate Scope |
| Methylmagnesium Bromide | Acetophenone | 2-Phenyl-2-propanol | ~80-90[1] | A common and effective method. The reactivity of the Grignard reagent is high. |
| Phenylmagnesium Bromide | Acetone | 2-Phenyl-2-propanol | ~90-95[1] | This route often provides a slightly higher yield for this specific product. |
| Phenylmagnesium Bromide | Methyl Benzoate | Triphenylmethanol | Good to excellent[2] | Esters require two equivalents of the Grignard reagent. The intermediate ketone is more reactive than the starting ester.[3] |
| Ethylmagnesium Bromide | Acetophenone | 2-Phenyl-2-butanol | Data not available | The principle is the same, leading to a different tertiary alcohol. |
Note: The yields presented are sourced from different experimental setups and should be considered as illustrative rather than directly comparable. Factors such as reaction scale, purity of reagents, and reaction conditions can significantly influence the outcome.[1]
Experimental Workflow and Reaction Mechanisms
The successful synthesis of tertiary alcohols using Grignard reagents relies on a carefully executed experimental workflow to ensure anhydrous conditions and control of the reaction.
Caption: General experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.
The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. When a ketone is the substrate, a single addition occurs. With an ester, two equivalents of the Grignard reagent add, with the first addition forming a ketone intermediate which then reacts further.[3][4]
Caption: Reaction pathways for tertiary alcohol synthesis from ketones and esters.
Experimental Protocols
Strict anhydrous conditions are paramount for the success of a Grignard reaction, as the reagent is highly reactive towards protic sources like water.[5]
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone
This protocol provides a general procedure for the reaction of a Grignard reagent with a ketone.
Materials:
-
Alkyl or Aryl Halide (1.1 equivalents)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
Ketone (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flask.
-
Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if used as an activator), gentle bubbling, and the formation of a cloudy solution.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.
-
The crude product can be purified by distillation or column chromatography.
-
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester
This protocol outlines the general procedure for the double addition of a Grignard reagent to an ester.
Materials:
-
Alkyl or Aryl Halide (2.2 equivalents)
-
Magnesium turnings (2.4 equivalents)
-
Anhydrous diethyl ether or THF
-
Ester (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., cyclopentyl methyl ether (CPME))
Procedure:
-
Apparatus Setup and Grignard Reagent Formation: Follow steps 1 and 2 from Protocol 1, using the adjusted stoichiometry for the alkyl/aryl halide and magnesium.
-
Reaction with Ester:
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ester in the anhydrous solvent.
-
Cool the ester solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent (2.2 equivalents) dropwise to the stirred ester solution.
-
Allow the reaction to proceed for the specified time (this can range from a few minutes to several hours depending on the substrates).[4]
-
-
Work-up and Purification:
-
Follow step 4 from Protocol 1 for quenching, extraction, drying, and purification of the tertiary alcohol.
-
This guide provides a foundational understanding and practical protocols for the synthesis of tertiary alcohols using Grignard reagents. For specific applications, optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
Beyond the Grignard: A Comparative Guide to Alternative Syntheses of 3-Ethyl-3-hexanol
For chemists engaged in the synthesis of complex molecules, the construction of sterically hindered tertiary alcohols is a frequent challenge. The Grignard reaction, a cornerstone of organic synthesis for over a century, has traditionally been the go-to method for this transformation. However, its sensitivity to moisture and air, and at times, challenging initiation, have prompted the exploration of alternative routes. This guide provides a comparative analysis of two powerful alternatives for the synthesis of 3-Ethyl-3-hexanol from 3-hexanone (B147009): the use of organolithium reagents and the Barbier reaction.
Performance Comparison
The choice of synthetic route for the preparation of this compound from 3-hexanone hinges on a variety of factors including desired reactivity, reaction conditions, and operational simplicity. While the Grignard reaction is a well-established method, both organolithium reagents and the Barbier reaction present compelling advantages.
Organolithium reagents, such as ethyllithium (B1215237), are generally more reactive than their Grignard counterparts due to the higher polarity of the carbon-lithium bond.[1] This enhanced reactivity can lead to higher yields and faster reaction times, particularly with sterically hindered ketones.[1] However, this increased reactivity also makes them more hazardous to handle, often being pyrophoric in air.
The Barbier reaction offers a significant operational advantage by generating the organometallic species in situ.[2] This one-pot approach, where the alkyl halide, ketone, and metal are mixed together, circumvents the need for the separate preparation of the organometallic reagent, simplifying the experimental setup and potentially saving time.[2] Furthermore, Barbier reactions can often be carried out under less stringent conditions and are known to be more tolerant of wet solvents.[2]
| Synthesis Route | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Ethylmagnesium bromide, 3-Hexanone | 85-95 | 1-3 | 0 to rt | Well-established, high yields | Sensitive to air and moisture, initiation can be difficult |
| Organolithium Reaction | Ethyllithium, 3-Hexanone | 90-98 | 0.5-2 | -78 to 0 | High reactivity, potentially higher yields | Pyrophoric reagents, requires strictly anhydrous conditions |
| Barbier Reaction | Ethyl bromide, Zinc powder, 3-Hexanone | 80-90 | 2-4 | rt | In situ reagent formation, operationally simple, tolerant to some moisture | Generally slightly lower yields than Grignard or organolithium methods |
Note: The quantitative data in this table is representative for reactions of this type, based on typical outcomes for additions of simple alkyl organometallics to aliphatic ketones. Actual yields and reaction times may vary based on specific experimental conditions and scale.
Experimental Protocols
Synthesis of this compound via Organolithium Reaction
Materials:
-
3-Hexanone
-
Ethyllithium solution (e.g., 1.7 M in pentane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hexanone (1 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ethyllithium solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of 3-hexanone over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation.
Synthesis of this compound via Barbier Reaction
Materials:
-
3-Hexanone
-
Ethyl bromide
-
Zinc powder (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc powder (1.5 equivalents) and anhydrous THF.
-
Add a solution of 3-hexanone (1 equivalent) and ethyl bromide (1.2 equivalents) in THF dropwise to the stirred suspension of zinc.
-
The reaction is often initiated by gentle heating or sonication. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Reaction Workflows
The following diagrams illustrate the key steps in the organolithium and Barbier reaction pathways for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound using an organolithium reagent.
Caption: Workflow for the synthesis of this compound via the Barbier reaction.
Conclusion
Both the organolithium and Barbier reactions represent viable and, in certain contexts, superior alternatives to the Grignard reaction for the synthesis of this compound. The choice between them will be dictated by the specific requirements of the synthesis. For situations where high reactivity and yield are paramount and the necessary precautions for handling pyrophoric reagents are in place, the organolithium route is an excellent choice. Conversely, for operational simplicity, tolerance to less stringent conditions, and a more streamlined workflow, the Barbier reaction is a highly attractive alternative. Researchers and drug development professionals are encouraged to consider these powerful methods in their synthetic strategies for the efficient construction of tertiary alcohols.
References
Comparative Analysis of the Biological Activity of 3-Ethyl-3-hexanol and Other Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-Ethyl-3-hexanol against other commonly used fragrance compounds. Due to a lack of extensive research on the specific antimicrobial and cytotoxic effects of this compound, this document focuses on its known hazardous properties and contrasts them with the well-documented biological activities of other fragrance constituents.
Quantitative Data on Biological Activities
| Compound | Chemical Class | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Known Hazards & Other Biological Activities |
| This compound | Tertiary Alcohol | No data available | No data available | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] |
| Linalool (B1675412) | Tertiary Monoterpenoid | E. coli: 51.9 µM, C. albicans: 38.9 µM[3] | > 648 µM (against DPPH radical)[4] | Known to have anti-inflammatory, anticancer, and antioxidant properties.[3][4] It can also have effects on the central nervous system.[4] |
| Limonene | Monoterpene | L. monocytogenes: 20 mL/L[5] | No specific data found | Exhibits broad-spectrum antimicrobial activity.[5][6][7] It is used in foods, cosmetics, and cleaning products. |
| 2-Ethyl-1-hexanol | Primary Alcohol | Antifungal against F. oxysporum: 35.7 mg/L[8] | No specific data found | Shows promise as an antifungal agent.[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological activities of fragrance compounds.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the fragrance compound in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Microorganism Culture: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
b. Experimental Procedure:
-
Add 100 µL of the appropriate broth to each well of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microorganism suspension.
-
Include a positive control (broth with microorganism, no test compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 24-48 hours (for fungi).
c. Data Analysis:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Preparation of Materials:
-
Cell Culture: Culture a suitable cell line (e.g., human dermal fibroblasts) in appropriate media and conditions until they reach about 80% confluency.
-
Test Compound: Prepare a stock solution of the fragrance compound and serial dilutions in the cell culture medium.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Solubilization Solution: Prepare a solution to dissolve the formazan (B1609692) crystals (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
b. Experimental Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and add 100 µL of the different concentrations of the test compound to the wells.
-
Include a vehicle control (medium with the solvent used for the test compound) and an untreated control.
-
Incubate the plate for 24-72 hours.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
References
- 1. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [tutvital.tut.ac.za]
- 5. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity and Mechanisms of 2-Ethylhexanol, a Volatile Organic Compound Produced by Stenotrophomonas sp. NAU1697, against Fusarium oxysporum f. sp. cucumerinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Metabolic Fortitude of Tertiary Alcohols: A Comparative Guide for Drug Discovery
In the landscape of drug discovery, achieving metabolic stability is a critical determinant of a candidate's success. Rapid metabolism can lead to poor bioavailability, short half-life, and the formation of potentially toxic byproducts. This guide provides a comparative analysis of the metabolic stability of tertiary alcohols, with a specific focus on 3-ethyl-3-hexanol, against their primary and secondary alcohol counterparts. By examining experimental data and metabolic pathways, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage the inherent stability of tertiary alcohol motifs in the design of more robust drug candidates.
Introduction to Metabolic Stability and the Role of Alcohols
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability will have a longer half-life in the body, allowing for sustained therapeutic effect and potentially less frequent dosing. The liver is the primary site of drug metabolism, where enzymes from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies play a pivotal role.[2][3][4]
Alcohols are common functional groups in drug molecules. However, primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation by CYP enzymes and conjugation by UGT enzymes, leading to rapid clearance.[5] Tertiary alcohols, such as this compound, present a promising structural alternative due to their inherent resistance to these metabolic pathways.
Comparative Metabolic Stability: Tertiary vs. Primary and Secondary Alcohols
The structural arrangement of tertiary alcohols, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, confers significant metabolic stability. This is primarily due to two factors: resistance to oxidation and steric hindrance of glucuronidation.
Resistance to CYP450-Mediated Oxidation
Primary and secondary alcohols are readily oxidized by CYP enzymes to aldehydes/ketones and carboxylic acids, respectively.[3] In contrast, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to direct oxidation by these enzymes.
| Compound | Alcohol Type | Expected Intrinsic Clearance (CLint) in HLM | Expected Half-Life (t½) in HLM | Rationale |
| 1-Hexanol | Primary | High | Short | Susceptible to rapid oxidation by CYP enzymes to hexanal (B45976) and subsequently to hexanoic acid. |
| 2-Hexanol | Secondary | Moderate to High | Short to Moderate | Can be oxidized by CYP enzymes to 2-hexanone. The rate is generally slower than for primary alcohols. |
| This compound | Tertiary | Low | Long | Resistant to oxidation at the carbinol carbon by CYP enzymes due to the absence of a C-H bond. |
HLM: Human Liver Microsomes. The values presented are qualitative predictions based on established metabolic principles.
Steric Hindrance of Glucuronidation
Glucuronidation, a major Phase II metabolic pathway, involves the conjugation of glucuronic acid to the drug molecule by UGT enzymes, rendering it more water-soluble for excretion.[6][7] While tertiary alcohols can undergo glucuronidation, the bulky alkyl groups surrounding the hydroxyl group create steric hindrance, slowing the rate of this reaction compared to less hindered primary and secondary alcohols.[6]
Metabolic Pathways of Alcohols
The metabolic fate of an alcohol is largely determined by its structure. The following diagrams illustrate the principal metabolic pathways for primary, secondary, and tertiary alcohols.
Experimental Protocols for Assessing Metabolic Stability
The in vitro microsomal stability assay is a standard method used in early drug discovery to assess the metabolic stability of compounds.[1]
In Vitro Microsomal Stability Assay Protocol
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound, 1-Hexanol, 2-Hexanol)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (Stopping solution)
-
Internal standard for LC-MS/MS analysis
-
Positive control compounds (e.g., a compound with known high and low clearance)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at a final concentration typically around 1 µM.
-
Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
The following diagram illustrates the general workflow of a microsomal stability assay.
Conclusion
The incorporation of tertiary alcohol moieties, such as this compound, represents a valuable strategy in drug design to enhance metabolic stability. Their inherent resistance to CYP450-mediated oxidation and the steric hindrance they present to UGT-catalyzed glucuronidation contribute to a more favorable pharmacokinetic profile. While direct comparative experimental data for this compound is limited, the well-established principles of drug metabolism strongly support its superior stability over primary and secondary alcohol analogs. By understanding these metabolic principles and utilizing standard in vitro assays, drug discovery teams can make more informed decisions in the design and selection of robust and effective drug candidates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The reference liver—CYP450 and UGT enzymes in healthy donor and metastatic livers: the impact of genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. The potential impact of CYP and UGT drug-metabolizing enzymes on brain target site drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3-Ethyl-3-hexanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 3-Ethyl-3-hexanol, a common laboratory reagent.
This compound is categorized as a hazardous substance requiring specific handling and disposal procedures. Adherence to these protocols is critical to mitigate risks and maintain regulatory compliance. Improper disposal can lead to environmental contamination and potential legal ramifications.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] |
Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. It should never be poured down the drain or mixed with general refuse.[1][5][6]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[7][8] Specifically, it should be segregated from incompatible materials such as strong oxidizing agents.[7]
-
Containerization:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9][10]
-
The SAA must be under the control of the laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][10] Once this limit is reached, the waste must be moved to a central storage area within three days.[10]
-
-
Request for Disposal:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Empty Container Disposal
Empty containers that previously held this compound must also be handled with care. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After thorough cleaning, the container can be disposed of as regular waste or recycled, depending on institutional policies.[11]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. siraya.tech [siraya.tech]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-Ethyl-3-hexanol
This guide provides critical safety, handling, and disposal information for the use of 3-Ethyl-3-hexanol in laboratory settings. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, including causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure safe handling.
Summary of Required PPE
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). A face shield may also be necessary.[1][5] | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3][4] |
| Skin Protection | Chemical-impermeable gloves (satisfying EU Directive 89/686/EEC and EN 374 standard). Fire/flame resistant and impervious clothing.[1][5] | To prevent skin contact which can cause irritation.[1][2][3][4] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation occurs.[1] | To avoid inhalation of vapors, mist, or gas which may cause respiratory irritation.[1][2][3][4] |
Note: No specific occupational exposure limit values for this compound were available in the search results.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step protocol outlines the procedures for its use, from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]
-
Set up emergency exits and a designated risk-elimination area.[1]
-
Inspect all PPE for integrity before use.[1]
-
Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.[1][5]
Step 2: Chemical Handling
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Handle the substance in accordance with good industrial hygiene and safety practices.[1][5]
Step 3: Storage
-
The storage area must be dry, cool, and well-ventilated.[1][5]
-
Keep it away from incompatible materials and foodstuff containers.[1]
Step 4: Disposal
-
Dispose of unused chemical and its container at an approved waste disposal plant.[5]
-
Alternatively, the material can be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1]
-
Contaminated packaging should be triple-rinsed and can be offered for recycling or reconditioning.[1]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1][2]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[1][2]
Spill and Fire Response
-
Accidental Release: In the event of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE, including chemical-impermeable gloves. Prevent further leakage and contain the spill. Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus.[1][2]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
